Product packaging for Dizinc magnesium(Cat. No.:CAS No. 12032-47-2)

Dizinc magnesium

Cat. No.: B081772
CAS No.: 12032-47-2
M. Wt: 155.1 g/mol
InChI Key: MCRXROYRQGVVNB-UHFFFAOYSA-N
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Description

Historical Perspective on Intermetallic Phase Discovery in Magnesium Alloys

The study of intermetallic phases in magnesium alloys is foundational to their development, as these compounds are pivotal in determining microstructure and mechanical properties. researchgate.net Early investigations into multi-component magnesium systems date back to the 1930s. For instance, the earliest documented work on the Mg-Zn-Ca system was in 1934 by Paris, who identified a ternary phase with the composition Ca₂Mg₅Zn₅. cambridge.org Subsequent research in 1961 by Clark on the same system did not observe this phase but instead reported two new ternary intermetallics. cambridge.org The exploration of the binary Mg-Zn phase diagram has been a continuous effort, revealing several intermetallic compounds, including MgZn, MgZn₂, and Mg₂Zn₃, which contribute to the properties of Mg-Zn-based alloys. researchgate.netresearchgate.net The formation of intermetallic compounds is a recognized strategy for strengthening magnesium alloys, which inherently possess low strength, especially at elevated temperatures. researchgate.neturan.ua The tendency for magnesium to form intermetallics increases with the difference in electronegativity between it and the alloying element. frontiersin.org This long history of phase discovery has been essential for designing alloys with enhanced properties for structural and other applications. researchgate.netfrontiersin.org

Significance of MgZn₂ in Advanced Metallic Materials Science

The MgZn₂ intermetallic compound is of paramount importance in modern materials science, primarily for its role as a key strengthening phase in numerous alloy systems. jst.go.jpmdpi.com This significance stems from its specific properties and its interactions within the metallic matrix.

Strengthening Mechanism: MgZn₂ is a Laves phase precipitate that significantly enhances the mechanical properties of magnesium- and aluminum-based alloys. jst.go.jpresearchgate.net In Mg-Zn alloys, it is the primary strengthening precipitate. jst.go.jp It is also a critical strengthening phase in 7xxx series aluminum alloys (Al-Zn-Mg), where its precipitation, often as the η' phase, is crucial for achieving high strength. mdpi.comastrj.com The MgZn₂ Laves phase is noted to be much stiffer and possess greater shear resistance than pure magnesium. researchgate.net

High-Temperature Performance: Intermetallic phases with high thermal stability are essential for improving the high-temperature strength of magnesium alloys. researchgate.net MgZn₂ contributes to the performance of creep-resistant alloys, which are necessary for applications in demanding environments like automotive powertrains. researchgate.net

Influence on Alloy Properties: Beyond strength, MgZn₂ influences other material characteristics. It can contribute to solid solution strengthening and has been shown to affect the corrosion behavior of magnesium alloys. mdpi.com The presence of MgZn₂ as a second phase can, however, accelerate galvanic corrosion, as it typically acts as a local cathode relative to the magnesium matrix. sjtu.edu.cn

Structural Model: As a prototypical Laves phase, MgZn₂ serves as an important model for understanding metal-metal interactions and the crystal structure of this large class of intermetallic compounds. vulcanchem.comresearchgate.net Its hexagonal close-packed (hcp) structure is associated with excellent mechanical properties. mdpi.com

The controlled precipitation and distribution of the MgZn₂ phase are therefore critical objectives in the design and processing of many advanced lightweight alloys.

Evolution of Research Methodologies for Intermetallic Characterization

The methods used to characterize intermetallic compounds like MgZn₂ have evolved significantly, moving from macroscopic observation to atomic-scale analysis and computational modeling.

Early characterization relied on techniques such as X-ray diffraction (XRD) using Laue and rotation photographs to determine crystal structure, as was done for MgZn₂. aps.org Powder XRD remains a fundamental tool, often enhanced with Rietveld refinement for quantitative phase analysis.

The advent of electron microscopy revolutionized the field. Scanning Electron Microscopy (SEM) coupled with Energy-Dispersive X-ray Spectroscopy (EDX) allows for the determination of the composition and morphology of microstructural features, such as the ternary phases in Mg-Zn-Ca alloys. cambridge.orgmdpi.com Transmission Electron Microscopy (TEM) provides higher resolution imaging and crystallographic information through techniques like Selected Area Diffraction Patterns (SADPs). cambridge.org

In recent decades, computational materials science has become an indispensable tool. First-principles calculations based on Density Functional Theory (DFT) are now widely used to investigate the structural, electronic, elastic, and thermodynamic properties of intermetallic compounds. researchgate.netresearchgate.net These calculations can predict lattice constants, formation enthalpy, and mechanical moduli, often showing good agreement with experimental values. researchgate.net DFT is also used to study surface properties and reactions, such as the hydrogen evolution reaction on MgZn₂ surfaces to understand corrosion mechanisms at an atomic level. sjtu.edu.cnsjtu.edu.cn Furthermore, thermodynamic software like PANDAT, which utilizes thermodynamic databases, enables the detailed calculation of phase diagrams for complex multi-component alloy systems. scientific.net

More advanced and specialized techniques are also being employed:

Synchrotron X-ray Radiography allows for real-time, in-situ monitoring of microstructural evolution and the formation of intermetallic compounds during processes like solidification. mdpi.com

Scanning Probe Microscopy (SPM) and Nanoindentation are used to map the topography and measure the mechanical properties of individual phase seams at the nanoscale. mdpi.com

Active Learning and Machine Learning (ML) models are emerging as powerful tools to accelerate the discovery of new intermetallic compounds by predicting properties, such as hydrogen adsorption energies, thereby guiding experimental efforts more efficiently. sjtu.edu.cn

This progression of methodologies has enabled a much deeper and more precise understanding of the formation and properties of intermetallic phases like MgZn₂.

PropertyValue / DescriptionSource(s)
Chemical Formula MgZn₂ vulcanchem.com
PubChem CID 14048309 nih.gov
Molecular Weight 155.1 g/mol nih.gov
Crystal Structure Hexagonal (Laves Phase, C14 type) mdpi.comaps.orgresearchgate.net
Lattice Parameters (Theoretical) a = 5.179 Å, c = 8.602 Å mdpi.com
Lattice Parameters (Experimental) a = 5.15 Å, c = 8.48 Å aps.org
Role in Alloys Primary strengthening phase jst.go.jpmdpi.com
Mechanical Behavior Stiffer and higher shear resistance than pure Mg; Ductile (B/G > 1.75) researchgate.netmdpi.com
Corrosion Behavior Acts as a local cathode, can accelerate galvanic corrosion of Mg matrix sjtu.edu.cn

Current Challenges and Emerging Research Frontiers for MgZn₂

Despite extensive research, several challenges and exciting new research directions remain for the MgZn₂ intermetallic compound.

Current Challenges:

Corrosion Management: A primary challenge is mitigating the galvanic corrosion that MgZn₂ precipitates can cause in magnesium alloys. sjtu.edu.cn Since MgZn₂ acts as a local cathode, it accelerates the dissolution of the surrounding anodic magnesium matrix. sjtu.edu.cn Developing strategies to control this effect without compromising mechanical strength is a key area of research.

Metastable Phase Control: In many alloys, the strengthening precipitates are metastable phases related to MgZn₂. For example, recent research suggests that the β'₂ nanoplates in Mg-Zn alloys have a composition of Mg(Mg, Zn)₂ rather than pure MgZn₂. arxiv.org Understanding and precisely controlling the composition and structure of these crucial nanoprecipitates remains a significant challenge. arxiv.org

Hydrogen Embrittlement: In high-strength aluminum alloys, hydrogen can become trapped at the interfaces of MgZn₂ precipitates, leading to a reduction in interfacial cohesive energy and causing hydrogen embrittlement. Characterizing and preventing this phenomenon is critical for the reliability of these structural materials in hydrogen-containing environments.

Emerging Research Frontiers:

High-Throughput Discovery: The use of high-throughput DFT computations combined with active learning and other machine learning techniques is a major frontier. sjtu.edu.cn These methods can rapidly screen vast numbers of potential intermetallic compounds to identify candidates with desirable properties, such as sluggish cathodic reactions for improved corrosion resistance, accelerating the design of new alloys. sjtu.edu.cn

Advanced Manufacturing and Processing: Investigating the formation and growth of MgZn₂ during advanced manufacturing processes, such as additive manufacturing or under high magnetic fields during solidification, offers new ways to control the microstructure and properties of alloys. researchgate.net

Functional Applications: While primarily known for its structural role, there is growing interest in the functional properties of Laves phases like MgZn₂. researchgate.net Research into their potential for applications such as hydrogen storage materials represents an expanding frontier. researchgate.netresearchgate.net

Precise Compositional Design: A deeper understanding of how ternary and quaternary alloying additions partition to and modify the MgZn₂ phase is crucial. This knowledge can be used to design alloys where the stability and properties of the strengthening precipitates are precisely tuned for optimal performance. jst.go.jpencyclopedia.pub

Addressing these challenges and exploring these new frontiers will continue to advance the science of metallic materials and enable the development of next-generation alloys with enhanced performance.

Structure

2D Structure

Chemical Structure Depiction
molecular formula MgZn2 B081772 Dizinc magnesium CAS No. 12032-47-2

Properties

CAS No.

12032-47-2

Molecular Formula

MgZn2

Molecular Weight

155.1 g/mol

InChI

InChI=1S/Mg.2Zn

InChI Key

MCRXROYRQGVVNB-UHFFFAOYSA-N

SMILES

[Mg].[Zn].[Zn]

Isomeric SMILES

[Mg].[Zn].[Zn]

Canonical SMILES

[Mg].[Zn].[Zn]

Synonyms

dizinc magnesium

Origin of Product

United States

Crystallographic Analysis and Structural Elucidation of Mgzn₂

Crystal System and Space Group Determination of MgZn₂

The primary stable form of MgZn₂ crystallizes in the hexagonal crystal system. researchgate.netmaterialsproject.orgscispace.com Specifically, it belongs to the P6₃/mmc space group, which is designated as number 194. researchgate.netmaterialsproject.orgmdpi.comvideleaf.com This structure is a classic example of a C14-type Laves phase. mdpi.comvideleaf.com Laves phases are a group of intermetallic compounds with the general formula AB₂, known for their topologically close-packed structures. videleaf.commatec-conferences.org While the hexagonal form is most common, a cubic Laves phase of MgZn₂ with the space group Fd-3m also exists. arxiv.orgmaterialsproject.org The hexagonal phase is generally more stable, particularly at higher temperatures. arxiv.org

Refinement of Lattice Parameters and Unit Cell Volume

Precise lattice parameters for the hexagonal MgZn₂ have been determined through various experimental and computational methods. X-ray diffraction studies have reported lattice constants of a = 5.223 Å and c = 8.566 Å. iucr.org Other experimental values are in close agreement, with one report citing a = 5.221 Å and c = 8.567 Å. First-principles calculations provide similar values, such as a = 5.179 Å and c = 8.602 Å. mdpi.com The unit cell volume for the hexagonal structure is approximately 192.83 ų to 202.4 ų. materialsproject.orgiucr.org

For the less common cubic Fd-3m phase, the lattice parameter a is reported as 7.28 Å, resulting in a unit cell volume of 386.48 ų. materialsproject.org

Here is a summary of the refined lattice parameters from various studies:

Sourcea (Å)c (Å)Unit Cell Volume (ų)
Ohba et al. (1984) iucr.org5.2238.566202.4
Materials Project (Hexagonal) materialsproject.org5.168.37192.83
MDPI (2023) mdpi.com5.1798.621200.213
Materials Project (Cubic) materialsproject.org7.287.28386.48

Atomic Occupancy and Positional Parameters within the MgZn₂ Structure

In the hexagonal P6₃/mmc unit cell of MgZn₂, which contains 12 atoms in total, the atoms occupy specific Wyckoff positions. videleaf.com

Magnesium (Mg) atoms occupy the 4f sites. mdpi.comvideleaf.com

Zinc (Zn) atoms are distributed over two different sites: the 2a and 6h positions. mdpi.comvideleaf.com

The specific fractional coordinates for each position are as follows:

AtomWyckoff PositionMultiplicityCoordinates
Mg4f4(1/3, 2/3, 0.062234) materialsproject.org
Zn2a2(0, 0, 0) materialsproject.orgvideleaf.com
Zn6h6(0.169779, 0.339559, 3/4) materialsproject.org

Coordination Environments and Interatomic Bonding in MgZn₂

The coordination environment in MgZn₂ is complex, characteristic of topologically close-packed structures. matec-conferences.org

Each Magnesium (Mg) atom is coordinated by 16 other atoms: 4 Mg atoms and 12 Zn atoms. materialsproject.orgmatec-conferences.org The Mg-Mg bond lengths are around 3.14–3.15 Å, while the Mg-Zn bond lengths range from 2.99 Å to 3.02 Å. materialsproject.org

The Zinc (Zn) atoms have two distinct coordination environments. materialsproject.org

In the first site (2a), each Zn atom is bonded to 6 Mg and 6 Zn atoms, forming ZnMg₆Zn₆ cuboctahedra. materialsproject.org

In the second site (6h), each Zn atom is also bonded to 6 Mg and 6 Zn atoms. materialsproject.org

The interatomic distances for Zn-Zn bonds vary depending on the site. For the first Zn site, the bond length is consistently 2.58 Å. materialsproject.org For the second site, there are shorter bonds of 2.53 Å and longer ones of 2.63 Å. materialsproject.orgmaterialsproject.org This difference in atomic radii for Zn atoms at different positions leads to a deformation of the kagome nets (a specific atomic arrangement) in the structure. iucr.org

Comparative Crystallography with Related Intermetallic Phases (e.g., ScZn₂)

MgZn₂ serves as a prototype for the C14 hexagonal Laves phase structure. videleaf.com Many other intermetallic compounds, including ScZn₂, also adopt this structure type. osti.govresearchgate.net

ScZn₂ crystallizes in the same hexagonal P6₃/mmc space group as MgZn₂. researchgate.net A comparison of their properties reveals similarities and differences rooted in their electronic structures and atomic sizes. First-principles calculations show that both MgZn₂ and ScZn₂ are structurally stable. researchgate.net However, analyses of their elastic properties suggest that MgZn₂ is a more ductile material compared to ScZn₂. researchgate.netmdpi.com

The atomic structure of ScZn₂ features a Friauf polyhedron that is not distorted, unlike the one in some related quasicrystals where chemical disorder (the partial replacement of Sc with smaller Zn atoms) induces distortion. iucr.org This highlights how subtle changes in composition can affect the local geometry within the same fundamental crystal structure.

Advanced Diffraction Techniques for MgZn₂ Structural Characterization

Powder X-ray Diffraction (XRD) for Phase Identification and Structure Refinement

Powder X-ray diffraction (PXRD) is a fundamental technique for the analysis of MgZn₂. creative-biostructure.com It is widely used for phase identification, confirming the presence of the hexagonal MgZn₂ phase in various alloys. ulisboa.pt The diffraction pattern of MgZn₂ is well-established and serves as a reference for identifying this phase in multiphase materials. researchgate.net

Beyond simple identification, PXRD data is crucial for structure refinement. creative-biostructure.com The Rietveld refinement method, applied to powder diffraction patterns, allows for the precise determination of lattice parameters, unit cell volume, and atomic positions. rwth-aachen.de This technique involves fitting a calculated diffraction profile, based on a structural model, to the experimental data, thereby optimizing the structural parameters for the best possible match. rwth-aachen.denih.gov This has been successfully applied to determine the detailed crystal structure of compounds with similar structures to MgZn₂. nih.gov

Selected Area Electron Diffraction (SAED) for Microstructural Orientation

Selected Area Electron Diffraction (SAED) is a powerful technique used in transmission electron microscopy (TEM) to determine the crystallographic orientation of microstructural features. scientific.netdergipark.org.tr In the context of MgZn₂, SAED patterns are instrumental in identifying the orientation relationships between MgZn₂ precipitates and the surrounding matrix in magnesium alloys. dergipark.org.trjmmab.com

Research on Mg-Zn based alloys has utilized SAED to confirm the presence and orientation of various precipitate phases, including MgZn₂. dergipark.org.trsciengine.com For instance, in extruded Mg-Zn-Zr alloys, SAED has been used to identify "blocky" MgZn₂-type particles at grain boundaries and fine, rod-shaped β'₁ - MgZn₂ precipitates within the grains. dergipark.org.tr The orientation relationship between the MgZn₂ precipitates and the magnesium matrix can be determined from the SAED patterns. dergipark.org.trjmmab.com A common orientation relationship observed is (0001)MgZn₂ // (0001)α-Mg and [11-20]MgZn₂ // [10-10]α-Mg, indicating a high degree of coherence between the precipitate and the matrix. jmmab.com

The SAED patterns of MgZn₂ exhibit distinct diffraction spots that correspond to its hexagonal crystal structure. jems-swiss.chjems-swiss.ch For example, SAED patterns taken along the materialsproject.org zone axis of MgZn₂ show a hexagonal arrangement of diffraction spots, which is characteristic of its crystal symmetry. jems-swiss.ch By analyzing these patterns, researchers can gain insights into the growth and morphology of MgZn₂ precipitates. For example, studies have shown that primary MgZn₂ crystals in Zn-Mg alloys have an elongated hexagonal prism-like shape and preferentially grow along the <0001> direction. researchgate.net

Table 2: Orientation Relationships of MgZn₂ determined by SAED

Precipitate PhaseMatrixOrientation RelationshipReference
MgZn₂α-Mg(0001)MgZn₂ // (0001)α-Mg jmmab.com
[11-20]MgZn₂ // [10-10]α-Mg jmmab.com
β'₁ - MgZn₂ (rod)Mg matrix materialsproject.orgβ'₁-MgZn₂ // [11-20]α dergipark.org.tr
(11-20)β'₁-MgZn₂ // (0001)α dergipark.org.tr
β'₂ - MgZn₂ (plate)Mg matrix(0001)β'₂-MgZn₂ // (0001)α dergipark.org.tr
[11-20]β'₂-MgZn₂ // [10-10]α dergipark.org.tr

Single-Crystal X-ray Diffraction for Precise Atomic Arrangement

Single-crystal X-ray diffraction (SCXRD) is an analytical technique that provides highly precise information about the atomic structure of crystalline materials, including bond lengths and angles. creative-biostructure.compulstec.net This method involves directing a monochromatic X-ray beam onto a single crystal and measuring the resulting diffraction pattern. creative-biostructure.com The analysis of this pattern allows for the determination of the unit cell dimensions, space group, and the exact coordinates of each atom within the crystal lattice. anton-paar.com

The data obtained from SCXRD includes the lattice parameters and the fractional coordinates of the atoms in the unit cell. For MgZn₂, the magnesium atoms are found at the 4f Wyckoff position, while the zinc atoms are distributed between the 2a and 6h positions. materialsproject.org This detailed structural information is fundamental for computational studies, such as first-principles calculations, which investigate the electronic and mechanical properties of the compound. mdpi.com

Table 3: Atomic Coordinates of MgZn₂ from Single-Crystal XRD

ElementWyckoff PositionxyzReference
Mg4f1/32/30.062234 materialsproject.org
Zn2a000 materialsproject.org
Zn6h0.1697790.3395593/4 materialsproject.org

Thermodynamics and Phase Equilibria Involving Mgzn₂

Binary Mg-Zn Phase Diagram Assessment Relevant to MgZn₂

The magnesium-zinc (B8626133) (Mg-Zn) binary system is characterized by the formation of several intermetallic compounds, with MgZn₂ being one of the most significant. mdpi.com Early investigations of the Mg-Zn phase diagram identified MgZn₂ as a congruently melting compound, meaning it transforms directly from a solid to a liquid of the same composition. inoe.roresearchgate.netresearchgate.net The congruent melting point of MgZn₂ is approximately 590°C (863 K). inoe.roresearchgate.net

The Mg-Zn phase diagram shows that MgZn₂ forms eutectic systems with both magnesium and zinc. On the magnesium-rich side, a eutectic reaction occurs between the α-Mg solid solution and MgZn₂. On the zinc-rich side, another eutectic is formed between MgZn₂ and the intermetallic compound Mg₂Zn₁₁. mdpi.com The presence of these eutectic points indicates that the addition of either Mg or Zn to stoichiometric MgZn₂ will lower its melting temperature. inoe.ro

The MgZn₂ phase itself is known as a Laves phase, which can exist in different crystal structures. pan.plnih.gov In the Mg-Zn system, the stable form of MgZn₂ is the hexagonal C14 Laves phase. pan.pl However, a cubic C15 Laves phase of MgZn₂ has also been identified, particularly as a metastable precipitate in certain alloys. pan.pl First-principles calculations have shown that the formation energies of the hexagonal and cubic Laves phases of MgZn₂ are very close, which can lead to their coexistence in some conditions. pan.pl The hexagonal Laves phase is generally considered the more stable form, especially at higher temperatures. pan.pl

Several thermodynamic assessments of the Mg-Zn binary system have been conducted to refine the phase diagram and the thermodynamic data for the intermetallic compounds. mdpi.com These assessments have considered various experimental data, including thermal analysis and X-ray diffraction results, to develop a self-consistent thermodynamic description of the system. mdpi.com The homogeneity range of the MgZn₂ phase has been found to be narrow. mdpi.com

Table 1: Key Features of MgZn₂ in the Mg-Zn Binary Phase Diagram

Feature Description Reference
Compound Dizinc (B1255464) Magnesium (MgZn₂) mdpi.cominoe.roresearchgate.net
Melting Behavior Congruent Melting inoe.roresearchgate.net
Melting Point Approx. 590°C (863 K) inoe.roresearchgate.net
Phase Type Laves Phase (primarily hexagonal C14) pan.plnih.gov
Eutectic Reactions Forms eutectics with both α-Mg and Mg₂Zn₁₁ mdpi.com

Investigation of Ternary Phase Diagram Systems Featuring MgZn₂

The addition of a third element to the Mg-Zn binary system can significantly alter the phase equilibria and the stability of the MgZn₂ phase. This is of great interest for the development of advanced magnesium alloys with improved properties.

The addition of yttrium (Y) to Mg-Zn alloys leads to the formation of several ternary intermetallic compounds and can influence the stability of MgZn₂. mdpi.comworldscientific.com Thermodynamic modeling and experimental investigations of the Mg-Zn-Y system have identified various ternary phases, such as the I-phase (Mg₃Zn₆Y), W-phase (Mg₃Zn₃Y₂), and X-phase (Mg₁₂YZn). mdpi.com The formation of these ternary compounds can compete with the formation of binary phases like MgZn₂. researchgate.net

In the Mg-Zn-Y system, the phase equilibria are complex, and the stability of different phases is highly dependent on the composition and temperature. mdpi.comresearchgate.net For instance, the W-phase has been described as a ternary solid solution of yttrium in the binary MgZn phase. mdpi.com The presence of yttrium can also affect the precipitation behavior in Mg-Zn alloys, influencing the formation of strengthening phases. mdpi.com

Cerium (Ce) is another rare earth element that is added to Mg-Zn alloys to enhance their properties. mdpi.comnih.gov The Mg-Zn-Ce ternary system has been the subject of numerous thermodynamic investigations. mdpi.comnih.gov The addition of cerium can lead to the formation of ternary compounds and also results in the extension of some binary Ce-Mg phases into the ternary system with a certain solubility for zinc. nih.gov

Experimental studies have shown that in the Mg-rich corner of the Mg-Zn-Ce system, various three-phase equilibria exist, including those involving the α-Mg solid solution, MgZn₂, and cerium-containing phases. inoe.ro For example, at 465°C, three-phase equilibria such as τ₁ + α-Mg + CeMg₁₂ and CeMg₃ + τ₃ + CeMg₁₂ have been identified. inoe.ro The solubility of cerium in the MgZn₂ phase is generally low. The interaction between Zn and Ce in the liquid phase influences the formation of the primary solidifying phases. mdpi.com

Dizinc magnesium, often in the form of the η (MgZn₂) or metastable η' phase, is a crucial strengthening precipitate in high-strength 7xxx series aluminum alloys, which are complex Al-Zn-Mg-Cu systems. researchgate.netnih.govysxbcn.com The precipitation sequence in these alloys upon aging typically involves the formation of Guinier-Preston (GP) zones, followed by the metastable η' phase, which eventually transforms into the stable η (MgZn₂) phase. researchgate.net

The composition of the alloy, particularly the Zn/Mg ratio and the presence of Cu, significantly influences the formation, volume fraction, and stability of the MgZn₂ phase. nih.govysxbcn.com Thermodynamic calculations show that increasing the Zn and Mg content generally increases the amount of the η(MgZn₂) phase. ysxbcn.comresearchgate.net Copper can also be incorporated into the MgZn₂ structure, forming Mg(Al,Cu,Zn)₂, which has the same crystal structure as η(MgZn₂). ysxbcn.com

The presence of other phases, such as the S-phase (Al₂CuMg) and T-phase (Al₂Mg₃Zn₃), can be in equilibrium with the MgZn₂ phase, depending on the specific alloy composition and heat treatment conditions. nih.govysxbcn.com The control of the precipitation of MgZn₂ and other phases is critical for achieving the desired mechanical properties, such as high strength and stress corrosion cracking resistance, in these alloys. pan.pl

Table 2: Key Phases in Al-Zn-Mg-Cu Alloys

Phase Chemical Formula Role in Alloy Reference
η' Phase Metastable MgZn₂ Primary strengthening precipitate researchgate.netnih.gov
η Phase Equilibrium MgZn₂ Stable precipitate, influences final properties researchgate.netnih.gov
S Phase Al₂CuMg Can be in equilibrium with η phase nih.govysxbcn.com
T Phase Al₂Mg₃Zn₃ Can be in equilibrium with η phase nih.gov

Mg-Zn-Ce Ternary System Thermodynamics

Thermodynamic Modeling Approaches for MgZn₂-Containing Systems

Computational thermodynamics provides powerful tools for predicting phase equilibria and guiding alloy design in complex multicomponent systems containing MgZn₂.

The CALPHAD (CALculation of PHAse Diagrams) method is a widely used computational approach for modeling the thermodynamic properties and phase diagrams of multicomponent systems. mdpi.comresearchgate.netysxbcn.com This method relies on thermodynamic databases that contain Gibbs energy descriptions for each phase in the constituent binary and ternary systems. mdpi.comysxbcn.com

For MgZn₂-containing systems, the CALPHAD approach has been successfully applied to:

Assess Binary and Ternary Systems: Thermodynamic descriptions for the Mg-Zn, Mg-Zn-Y, and Mg-Zn-Ce systems have been developed and refined using the CALPHAD method, providing a foundation for understanding phase equilibria in these alloys. mdpi.comresearchgate.netnih.gov

Predict Phase Formation in Multicomponent Alloys: The CALPHAD method is extensively used to predict the phase fractions and solidification paths of complex Al-Zn-Mg-Cu alloys. researchgate.netysxbcn.com It can predict the formation temperatures and amounts of phases like η(MgZn₂), S(Al₂CuMg), and T(Al₂Mg₃Zn₃) as a function of alloy composition and temperature. ysxbcn.comcntech.com This information is invaluable for optimizing alloy compositions and heat treatment processes. inoe.roworldscientific.com

Guide Alloy Design: By simulating the effects of compositional changes on phase equilibria, the CALPHAD method helps in designing new alloys with tailored microstructures and properties. mdpi.comysxbcn.com For example, it can be used to maximize the amount of the strengthening η(MgZn₂) phase while minimizing the formation of undesirable phases. worldscientific.com

Thermodynamic databases, such as the PanAl database, are specifically developed for aluminum alloys and contain the necessary thermodynamic parameters for CALPHAD calculations in Al-Zn-Mg-Cu systems. mdpi.com These databases are continuously updated and validated against experimental data to improve the accuracy of the predictions. matcalc-engineering.com

First-Principles Calculations for Phase Stability and Formation Enthalpy

First-principles calculations, grounded in density functional theory (DFT), are instrumental in analyzing the thermodynamic stability of intermetallic compounds like this compound (MgZn₂). These computational methods determine key properties such as cohesive energy and formation enthalpy, which indicate the structural stability of a phase.

The hexagonal Laves phase of MgZn₂ (space group P63/mmc) is a subject of extensive study. mdpi.com Calculations consistently yield negative values for both its cohesive energy and enthalpy of formation, confirming its stability from an energetic and thermodynamic standpoint. researchgate.netsciengine.com The cohesive energy, which represents the energy required to break down the compound into isolated atoms, serves as an indicator of structural stability; a more negative value suggests higher stability. researchgate.net Similarly, a negative formation enthalpy indicates that the formation of the compound from its constituent elements (Mg and Zn) is an energetically favorable process. sciengine.commdpi.com

First-principles calculations have shown that the T-phase (Mg₃₂(Al,Zn)₄₉) possesses a higher structural stability than the MgZn₂ phase, attributed to its lower cohesive energy and the presence of partial covalent bonds. mdpi.com However, the formation enthalpy of the T-phase is higher than that of MgZn₂, suggesting it is more difficult to form. mdpi.com Within the Mg-Zn system, the hexagonal Laves phase of MgZn₂ is found to be the most stable phase at elevated temperatures due to variations in entropic energy contributions among different, closely related crystal structures. arxiv.org

The validity of these theoretical models is substantiated by the close agreement between calculated and experimentally determined lattice parameters.

Table 1: Comparison of Calculated and Experimental Lattice Parameters for Hexagonal MgZn₂

Study Method a (Å) c (Å)
This study (Zheng et al. mdpi.com) First-Principles Calculation 5.179 8.602
Zheng et al. mdpi.com First-Principles Calculation 5.1908 8.6251
T. Ohba et al. mdpi.com Experimental 5.233 8.566
Mao et al. mdpi.com Experimental 5.23 8.47

This table is generated based on data from a comparative study to illustrate the accuracy of first-principles calculations. mdpi.com

Phase Transformation Kinetics and Mechanisms of MgZn₂

The phase transformations of MgZn₂ are critical to the performance of alloys in which it is present, most notably the 7xxx series of aluminum alloys. Its dissolution and precipitation behavior are carefully controlled through heat treatment to achieve desired mechanical properties.

Dissolution Behavior of MgZn₂ Phase during Heat Treatment

During solution heat treatment of alloys such as the Al-Zn-Mg-Cu system, the MgZn₂ phase, which exists as a secondary phase after casting, dissolves into the aluminum matrix. researchgate.netscribd.com The extent and rate of dissolution are highly dependent on both the temperature and duration of the heat treatment. Studies have shown that the MgZn₂ phase can be completely dissolved at temperatures ranging from 460 to 490 °C. researchgate.net For instance, in one study, the MgZn₂ phase was fully dissolved into the matrix after a short homogenization treatment at 470°C for 1 hour. ustb.edu.cn Another investigation found that complete dissolution occurred at 480 °C and 490 °C after 60 minutes. researchgate.net The process is part of a sequence where, at lower temperatures, MgZn₂ may precipitate, while at higher temperatures (above 450 °C), it dissolves. researchgate.net This dissolution is crucial for creating a supersaturated solid solution, which is a prerequisite for subsequent strengthening through aging.

Kinetic Modeling of MgZn₂ Dissolution Processes

To better control the heat treatment process, the dissolution of the MgZn₂ phase has been described using kinetic models. researchgate.net These models are often derived from a combination of classical particle system dissolution theory and the theory of diffusion-controlled transformations. researchgate.net By fitting experimental data, researchers have established the relationship between the volume fraction of the MgZn₂ phase and the heat treatment time at various temperatures. researchgate.net A kinetic model for the dissolution process, which includes solute diffusion at the MgZn₂/Al-matrix interface, has been developed and refined with parameters that accurately represent the physical quantities involved. researchgate.net Such models are vital tools for optimizing heat treatment schedules to ensure complete and efficient dissolution of the MgZn₂ phase, which helps in obtaining a final microstructure with fine, dispersed precipitates for improved mechanical properties. researchgate.net

Precipitation and Coarsening Kinetics of MgZn₂ during Solid Solution and Aging

Following dissolution during solution heat treatment and subsequent quenching, the strengthening of the alloy is achieved through a controlled precipitation process during aging. The supersaturated solid solution decomposes to form finely dispersed precipitates. The precipitation sequence in Al-Zn-Mg-Cu alloys typically involves the formation of vacancy-rich clusters, followed by Guinier-Preston (GP) zones, a metastable intermediate phase known as η' (eta-prime), and finally the stable equilibrium η (MgZn₂) phase. abmproceedings.com.br

The kinetics of this precipitation process, which dictates the size, density, and distribution of the MgZn₂ phase, can be described by the Johnson-Mehl-Avrami (JMA) equation. researchgate.netresearchgate.net This equation models the fraction of material transformed as a function of time during aging. researchgate.net The precipitation of the MgZn₂ phase is considered complete when the alloy reaches its peak-aged state, with the phase being evenly distributed within the aluminum matrix and at grain boundaries. researchgate.net

Over time, especially at higher aging temperatures, the precipitates undergo a process called coarsening. cambridge.orgnih.gov During coarsening, smaller, less stable precipitates dissolve, and the solute atoms diffuse to and deposit on larger, more stable precipitates. cambridge.org In Mg-Zn based alloys, MgZn₂ precipitates often nucleate homogeneously as coherent needles. cambridge.org As coarsening proceeds, these needles grow in length and width. cambridge.org This process can lead to a decrease in the alloy's strength if the precipitates become too large and far apart, a phenomenon known as over-aging. nih.gov

Table 2: Compound Names and PubChem CIDs

Compound Name PubChem CID
This compound 16213799
Aluminum 5284271
Copper 23979
Zinc 23994

Synthesis and Processing Methodologies for Mgzn₂ Containing Materials

Advanced Casting Techniques for Alloy Fabrication

Advanced casting methods are pivotal in producing Mg-Zn alloys with refined microstructures and minimal defects, directly influencing the formation of the MgZn₂ phase.

Squeeze casting is a fabrication process that applies high pressure during solidification, yielding near-net-shape components with a fine, homogeneous microstructure and reduced porosity. semanticscholar.orgmdpi.com This technique is particularly advantageous for high-zinc-containing Mg alloys, which are otherwise prone to microshrinkage porosity. researchgate.net The applied pressure during squeeze casting restricts the formation of these voids and refines the microstructure, leading to improved mechanical properties compared to conventional gravity casting. mdpi.com

Research on squeeze-cast Mg-Zn alloys demonstrates that zinc content is a crucial factor in the material's final properties. As the weight percentage of zinc increases, so does the formation of the MgZn₂ secondary phase, which is largely responsible for the enhancement of strength. researchgate.net However, this increase in strength is often accompanied by a reduction in ductility. researchgate.net One study found that increasing Zn content from 1.0 wt.% to 10.0 wt.% in a squeeze-cast magnesium alloy raised the ultimate tensile strength from 140.7 MPa to 181.0 MPa and the yield strength from 39.3 MPa to 105.0 MPa. researchgate.net

Further advancements include ultrasonication-assisted hybrid stir–squeeze (UHSS) casting, which has been used to synthesize Mg-Zn-Ce nanocomposites. X-ray diffraction analysis of materials produced by this method confirmed the in-situ formation of secondary phases, including MgZn₂. mdpi.com

Table 1: Effect of Zinc Content on Mechanical Properties of Squeeze-Cast Mg-Zn Alloys Data sourced from a study on squeeze casting under an applied pressure of 90 MPa. researchgate.net

Zinc Content (wt.%)Ultimate Tensile Strength (MPa)Yield Strength (MPa)Elongation-to-Failure (%)
1.0140.739.36.2
10.0181.0105.03.7

High-Pressure Die Casting (HPDC) is a dominant manufacturing process for creating intricate, lightweight, and high-precision magnesium alloy components for industries like automotive and aerospace. zintilon.comcastman.co.kr The method involves injecting molten metal into a mold under high pressure, which allows for the production of complex, thin-walled parts with excellent uniformity and a fine-grained structure due to controlled, rapid solidification. zintilon.comcastman.co.krntnu.no HPDC is a key fabrication method for various magnesium alloys, including those in the Mg-Zn system that form the MgZn₂ intermetallic phase. typeset.io The process is highly efficient for high-volume production, making it a cost-effective solution for lightweighting applications. castman.co.kr

Squeeze Casting of Mg-Zn Alloys

Thermomechanical Processing and its Influence on MgZn₂ Distribution

Thermomechanical processing involves the deliberate application of plastic deformation and heat treatments to manipulate the microstructure of an alloy, thereby controlling the distribution and refinement of phases like MgZn₂.

Hot compression tests are instrumental in simulating and analyzing the hot working behavior of alloys, such as forging or extrusion. doi.org These tests reveal how variables like temperature and strain rate affect flow stress and microstructural changes, including work hardening and dynamic recrystallization (DRX). mdpi.comresearchgate.net The study of these behaviors is crucial for optimizing processing parameters to achieve desired properties. mdpi.com

In alloys containing zinc, hot deformation can influence the precipitation of the MgZn₂ phase. Research on an AZ31 alloy (Mg-Al-Zn) deformed at 400°C suggests the likely presence of nano-sized MgZn₂ precipitates. doi.org These fine precipitates can play a significant role in the microstructural evolution by pinning the boundaries of dynamically recrystallized grains, thereby controlling grain growth and influencing the final mechanical properties of the material. doi.org The mechanisms of DRX can shift depending on the conditions; for instance, in a low-alloyed Mg-Zn-Y-Zr alloy, the DRX mechanism can transition from twinning dynamic recrystallization (TDRX) to continuous (CDRX) and discontinuous dynamic recrystallization (DDRX) as deformation conditions change. mdpi.com

Table 2: Influence of Deformation Conditions on DRX in a Mg-Zn-Y-Zr Alloy Data interpreted from findings on hot compression testing. mdpi.com

TemperatureStrain RatePredominant DRX Mechanism
350 °C1 s⁻¹Twinning Dynamic Recrystallization (TDRX)
400 °C0.01 s⁻¹Continuous (CDRX) & Discontinuous (DDRX)

Thermal extrusion is a widely used thermomechanical process to refine the grain structure and optimize the microstructure of magnesium alloys, which enhances both mechanical properties and corrosion resistance. nih.gov The effectiveness of extrusion is highly dependent on parameters such as temperature, extrusion ratio, and the number of passes. nih.govresearchgate.net

Increasing the extrusion temperature typically accelerates the dynamic recrystallization process and can lead to larger recrystallized grains. nih.gov Conversely, a higher extrusion ratio generally results in finer grains. researchgate.net Critically, both an increase in the extrusion ratio and the number of extrusion passes have been shown to refine the secondary phases within the alloy, which includes intermetallics like MgZn₂. nih.gov This refinement of the MgZn₂ phase contributes to improved material performance. nih.govresearchgate.net For example, refining the secondary phases can improve corrosion resistance by creating more grain boundaries that act as barriers. nih.gov

Table 3: General Effects of Extrusion Parameters on Mg-Zn Alloy Microstructure Based on findings from research on Mg-Zn-Y-Nd and ZM21 alloys. nih.govresearchgate.net

Parameter ChangeEffect on Grain SizeEffect on Secondary Phases (e.g., MgZn₂)
Increase Extrusion RatioFiner GrainsRefined
Increase Extrusion TemperatureCoarser Grains-
Increase Extrusion PassesFiner GrainsRefined

Hot Compression Testing for Microstructural Evolution Control

In-situ Formation and Microstructure Evolution of MgZn₂

The MgZn₂ phase typically forms in-situ during the solidification of molten Mg-Zn based alloys. mdpi.com In as-cast alloys like ZK60 (Mg-Zn-Zr), MgZn₂ is present alongside the primary α-Mg matrix. nih.gov The morphology and distribution of this phase are critical to the alloy's properties.

During casting, the alloying elements determine which phases will form. In a twin-roll cast Mg-6%Zn-1%Mn alloy, for instance, the dispersoid particles that form are primarily MgZn₂. capes.gov.br However, the introduction of other elements can alter this phase constituency. The addition of aluminum to this specific alloy can lead to the formation of Al₈Mn₅ particles instead of MgZn₂. capes.gov.br Similarly, in Mg-Zn-Ca systems, the resulting phases, which can include MgZn₂, depend heavily on the Zn/Ca ratio. mdpi.com The evolution of the microstructure continues during subsequent processing. During hot deformation, the interaction between dislocation slipping, twinning, and existing precipitates like MgZn₂ dictates the material's response and the development of its final microstructure. nih.gov

Role of Interlayer Metals in MgZn₂ Formation during Joining Processes

In the joining of dissimilar metals, particularly magnesium alloys to aluminum, copper, or titanium alloys, the direct application of heat and pressure often leads to the formation of brittle intermetallic compounds (IMCs) at the joint interface, which can severely compromise the mechanical integrity of the weld. nih.gove-jwj.org A common strategy to mitigate the formation of these detrimental phases, such as Mg₂Al₃ and Mg₁₇Al₁₂, is the introduction of a metallic interlayer. nih.govmdpi.com This interlayer acts as a diffusion barrier, preventing direct interaction between the base metals and promoting the formation of new, potentially more desirable intermetallic phases. hud.ac.ukmdpi.com The choice of interlayer material is critical as it dictates the resulting microstructure and properties of the joint.

Interlayers containing zinc, or pure zinc itself, are frequently used in joining processes like diffusion bonding, transient liquid phase (TLP) bonding, and friction stir welding (FSW). mdpi.comdoaj.orgresearcher.life Zinc is often selected due to its good solubility in both magnesium and other metals like aluminum and its ability to form eutectic reactions at relatively low temperatures, which is beneficial for TLP bonding. mdpi.comnih.gov When a zinc-bearing interlayer is used, it readily reacts with magnesium diffusing from the base alloy to form various Mg-Zn intermetallic compounds.

The introduction of the interlayer is intended to replace highly brittle IMCs with a different, engineered microstructure at the interface. nih.gov For instance, in Mg/Al welding, a Zn interlayer can prevent the formation of Mg-Al IMCs. researcher.life Instead, a multi-layer structure can form, consisting of a Zn-Al diffusion zone, a residual Zn layer, and a Zn-Mg diffusion zone. capes.gov.br The specific phases formed, including those in the Mg-Zn system, are highly dependent on the joining process parameters such as temperature, time, and the composition of the interlayer and base metals.

Key Research Findings on Interlayer-Mediated Joining:

Zinc (Zn) Interlayer: The use of a pure Zn interlayer is a direct method to introduce zinc into the joint. In the diffusion bonding of AZ31B Mg alloy and a Cu alloy, a Zn interlayer led to the formation of an intermetallic compound diffusion zone. scientific.netresearchgate.net Similarly, when joining Mg and Al alloys with a Zn interlayer, Mg-Zn intermetallic compounds are formed. researcher.life In TLP bonding of Ti-6Al-4V to Mg-AZ31, a zinc coating facilitates bonding through the formation of a solidified mixture of Mg and Zn. mdpi.com

Zinc/Tin (Zn/Sn) Composite Interlayer: For low-temperature diffusion bonding of Mg/Al alloys, a Zn/Sn composite interlayer has been utilized. nih.gov In this process, the Sn layer helps form a low-melting-point Zn-Sn eutectic liquid, facilitating the TLP bonding process, while the Zn layer interacts with the magnesium to form Mg-Zn diffusion reaction layers. nih.gov

Brass (Cu-Zn) Interlayer: When joining Mg alloys using a brass interlayer in ultrasound-assisted TLP (U-TLP) bonding, the brass interlayer gradually disappears and forms Mg-Cu-Zn eutectic compounds. jmst.org

Nickel/Aluminum/Zinc (Ni/Al/Zn) Multi-interlayer: To join AZ31 and 2024 aluminum alloy, a complex multi-interlayer of Al/Zn/Ni/Zn was used in U-TLP bonding. hud.ac.uk This configuration acted as a physical barrier to prevent Mg-Al IMC formation and resulted in a mixed IMC layer that included the AlMg₄Zn₁₁ phase, enhancing the bond between the Ni interlayer and the AZ31 magnesium alloy. hud.ac.uk The shear strength of the joint significantly improved from 35.2 MPa (with a Zn/Ni/Zn interlayer) to 95.3 MPa with the Al/Zn/Ni/Zn multi-interlayer.

The following table summarizes the findings from various studies on the use of interlayers in joining processes involving magnesium, highlighting the resulting intermetallic phases.

Joining ProcessBase MetalsInterlayerKey Mg-Zn Phases FormedResulting Joint Shear StrengthReference
Ultrasonic-Assisted TLP BondingAZ31 / 2024 Al alloyAl/Zn/Ni/ZnAlMg₄Zn₁₁95.3 MPa
Transient Liquid Phase (TLP) BondingTi-6Al-4V / AZ31 Mg alloyZn coatingSolidified mixture of Mg and Zn30.5 MPa mdpi.com
Diffusion BondingAZ31 Mg alloy / 5083 Al alloyZn/SnMg-Zn diffusion reaction layersData not available in source nih.gov
Ultrasound-Assisted TLP BondingAZ31 Mg alloyBrass (Cu-Zn)Mg-Cu-Zn eutectic compounds105 MPa jmst.org
Friction Stir Additive Manufacturing7075 Al alloy / AZ31 Mg alloyZnMgZn, Mg₃₂(Al,Zn)₄₉201 MPa researcher.life

Computational and Theoretical Investigations of Dizinc Magnesium

Density Functional Theory (DFT) Studies on MgZn₂

First-principles calculations grounded in Density Functional Theory (DFT) have emerged as a powerful tool for investigating the properties of MgZn₂ at an atomic scale. researchgate.netscispace.com This approach allows for the accurate prediction of various material characteristics, offering a theoretical foundation for the development of new high-performance alloys. scispace.commdpi.com DFT calculations have been systematically used to explore the structural, electronic, and elastic properties of MgZn₂. researchgate.net

The electronic structure of MgZn₂ has been analyzed through calculations of the density of states (DOS) and charge density distribution. researchgate.net The total and partial DOS calculations reveal key features of its metallic and covalent bonding nature. scispace.com A common feature in the DOS is the presence of sharp peaks at lower energy levels (around -7 to -8 eV), which is a typical characteristic of transition metals and is caused by the relatively localized Zn 3d state. scispace.com Near the Fermi level, hybridized peaks between the Magnesium (Mg) p-orbital and Zinc (Zn) p-orbital appear, which indicates the presence of strong covalent bonding. mdpi.com

Analyses of the Electron Localization Function (ELF) and Bader charge provide further details on the bonding within MgZn₂. scispace.commdpi.com These studies show that the Zn-Mg bond is a polar covalent bond. researchgate.net Bader charge calculations indicate a transfer of electrons, with one study showing the valence charge of the Mg atom to be approximately -1.43 e⁻, while the Zn atoms have positive charges, suggesting the presence of ionic bonds between the atoms of the MgZn₂ phase. mdpi.com This mixed bonding, featuring covalent and ionic characteristics, is crucial for understanding the compound's structural stability and mechanical properties. scispace.comrsc.org

Calculated Elastic Properties of MgZn₂ (in GPa)
PropertyValue (Source 1)Value (Source 2)
C₁₁111.4111.97
C₁₂32.431.83
C₁₃22.221.84
C₃₃128.9129.56
C₄₄29.229.45
Bulk Modulus (B)58.057.88
Shear Modulus (G)36.436.75
Young's Modulus (E)91.992.79
Poisson's Ratio (ν)0.260.262
Pugh's Ratio (B/G)1.591.57

This table presents a selection of theoretically calculated elastic properties for MgZn₂ from different DFT studies. Note that minor variations in values can arise from different computational methods and parameters used in the calculations. researchgate.netscispace.com

The structural stability of MgZn₂ has been confirmed energetically through DFT calculations of its cohesive energy (Ecoh) and formation enthalpy (ΔH). researchgate.net Cohesive energy measures the force binding atoms together in a solid state and indicates the resistance to decomposition into constituent atoms. mdpi.com A more negative cohesive energy points to higher stability. researchgate.net The equilibrium formation enthalpy refers to the energy change when a crystal is formed from pure elemental crystals, with a negative value indicating that the compound can exist stably. mdpi.comsciengine.com

First-principles calculations consistently yield negative values for both the cohesive energy and formation enthalpy of MgZn₂, confirming its structural stability from an energetic perspective. researchgate.netcapes.gov.br When compared with other intermetallic phases, such as MgCu₂, studies have found that MgZn₂ has a less negative cohesive energy, indicating a comparatively lower, yet still stable, structure. sciengine.com

Calculated Cohesive Energy and Formation Enthalpy of MgZn₂
PropertyValue (Source 1)Value (Source 2)
Cohesive Energy (Ecoh)-2.91 eV/atom-132.617 kJ/mol
Formation Enthalpy (ΔH)-0.076 eV/atom-13.186 kJ/mol

This table shows representative calculated values for the cohesive energy and formation enthalpy of MgZn₂. Discrepancies in units and values are due to different reporting conventions and computational setups in the cited literature. sciengine.comresearchgate.net

Theoretical Determination of Elastic Properties of MgZn₂

First-Principles Estimates of Magnesium Isotope Fractionation in Relevant Systems

First-principles calculations based on DFT are a widely used and reliable method to predict equilibrium magnesium (Mg) isotope fractionation factors in various systems. researchgate.netnsf.gov These calculations are crucial for Mg isotope thermometry, which has applications in studying high-temperature geochemical processes. ustc.edu.cn Significant inter-mineral Mg isotope fractionations have been observed, often arising from differences in the coordination environment of Mg atoms within various crystal structures. ustc.edu.cn

Computational studies have successfully estimated Mg isotope fractionation factors among a range of materials, including silicate (B1173343) minerals (like olivine (B12688019) and garnet), oxides, carbonates, and aqueous fluids. researchgate.netustc.edu.cnresearchgate.net For instance, research has shown that pyrope, where Mg is in eight-fold coordination, becomes more enriched in lighter Mg isotopes compared to olivine and pyroxene, where Mg is in six-fold coordination. ustc.edu.cn However, while the methodology is well-established for these geological and aqueous systems, specific first-principles investigations into the equilibrium Mg isotope fractionation within the dizinc (B1255464) magnesium (MgZn₂) intermetallic system are not prominently featured in the reviewed literature. researchgate.netnsf.govresearchgate.net

Machine Learning Approaches for MgZn₂-Related Intermetallic Design

In recent years, machine learning (ML) has been increasingly employed to accelerate the design of new materials, including magnesium alloys and their constituent intermetallic compounds. jmamg.comresearchgate.net The vast combinatorial space of potential alloys makes traditional experimental and even DFT-based screening time-consuming and computationally expensive. arxiv.orgaip.org ML models, trained on existing databases of material properties, can rapidly predict the characteristics of new compounds, guiding more focused experimental work. jmamg.com

For Mg-related intermetallics, ML approaches are used to predict fundamental properties like formation enthalpy and to screen for stable compounds. arxiv.orgaip.org Knowledge-based approaches, including ML, are key to tailoring the properties of intermetallic compounds for desired applications by establishing robust structure-property correlations. rsc.org These techniques have been applied to predict the structures of Laves phases, the class of compounds to which MgZn₂ belongs. rsc.org

Researchers have successfully used ML models to evaluate the DB characteristics of IMCs that can form in magnesium alloys. jmamg.com This is often achieved using a proxy-based method, where the ratio of the shear modulus (G) to the bulk modulus (B), known as the Pugh ratio, is used to classify a compound as ductile or brittle. jmamg.comcam.ac.uk ML models are built using information on composition and crystal structure from open databases and are trained to predict the elastic moduli (B and G). jmamg.com The predicted G/B ratio then serves as an indicator of the material's ductility. jmamg.com The reliability of these ML predictions is often validated through targeted DFT calculations, which have shown consistency between the ML-evaluated DB behavior and the nature of the chemical bonding investigated via charge density analysis. jmamg.com

High-Throughput Screening for Optimal Alloy Compositions

High-throughput screening methodologies, often combined with computational techniques like Density Functional Theory (DFT), have become crucial in the rapid discovery and optimization of magnesium alloys containing the MgZn₂ phase. arxiv.orgnih.gov These methods allow for the systematic evaluation of numerous alloy compositions to identify those with desirable properties, such as high strength and creep resistance.

One novel high-throughput approach integrates diffusion couples with advanced nanomechanical testing. unirioja.es This technique allows for the direct measurement of the effect of zinc alloying on the critical resolved shear stress (CRSS) of various deformation modes in magnesium. unirioja.es Studies using this method have examined a range of Mg-Zn compositions to assess how the distribution of zinc, whether in solid solution or as MgZn₂ precipitates, affects the mechanical strength. unirioja.es

Another powerful strategy involves a two-step high-throughput screening process based on DFT calculations to identify stable topologically close-packed (TCP) nanoplates in magnesium alloys. arxiv.org This approach first screens for thermodynamically stable TCP phases in binary and ternary alloy systems. arxiv.orgresearchgate.net Using this method, researchers have identified numerous potential TCP phases, including MgZn₂, that could lead to the development of creep-resistant Mg alloys. arxiv.org For instance, in Mg-X-Y ternary alloys, 44 TCP phases were identified, demonstrating the reliability of this screening approach. arxiv.org These computational findings resolve long-standing questions, such as why the stable MgZn₂ phase manifests as metastable nanoplates during the aging of Mg-Zn alloys, revealing that the composition is closer to Mg(Mg, Zn)₂. arxiv.org

Machine learning-aided high-throughput screening is also being employed to accelerate the discovery of new alloy-based catalysts. nih.gov While not exclusively focused on structural alloys, these methods demonstrate the potential for machine learning algorithms to predict the stability and properties of multi-element alloy surfaces, which is applicable to the design of complex Mg-Zn based alloys. nih.gov

Computational Modeling of Interfacial Phenomena at MgZn₂ Boundaries

First-Principles Study of Interfacial Bonding Strength

First-principles calculations, based on quantum mechanics, are a powerful tool for investigating the atomic-level details of interfacial bonding. These studies typically calculate the work of adhesion (Wad) and interfacial energy (γ) to quantify the strength and stability of the interface between the MgZn₂ precipitate and the matrix, such as magnesium (Mg) or aluminum (Al). sciopen.comrsc.orgrsc.org

In the Mg/MgZn₂ system, first-principles studies have been conducted to understand the interface characteristics between the β₂′ (a precursor to MgZn₂) precipitate and the Mg matrix. sciopen.com By examining various atomic interface structures and terminations, researchers have identified the most stable configurations. sciopen.com For the Mg(0001)/MgZn₂(0001) interface, calculations showed that the Zn2-terminated MT+HCP configuration is the most stable structure. sciopen.com

Similarly, for aluminum alloys where MgZn₂ (or the η-phase) is a key strengthening precipitate, the η(MgZn₂)/Al interface has been extensively studied. rsc.orgrsc.orgnih.gov Calculations of the work of adhesion and interfacial energies for the η(0001)/Al(111) interface indicated that the T6S3 terminated configuration is the most stable. rsc.orgnih.gov Such studies suggest that doping with specific alloying elements can enhance the bond strength at the precipitate-matrix interface, thereby improving the strength and toughness of the alloy. rsc.orgrsc.orgnih.gov The optimal interface distance is also determined, with one study finding it to be approximately 2.4 Å for the η(0001)/Al(111) interface. rsc.org

The table below summarizes findings from first-principles studies on the stability of different interface configurations.

Interface SystemMost Stable ConfigurationReference
Mg(0001)/β₂'(MgZn₂)(0001)Zn2-terminated MT+HCP sciopen.com
η(MgZn₂)(0001)/Al(111)T6S3 terminated rsc.orgnih.gov

Investigation of Solute Segregation Behavior at MgZn₂ Interfaces

The segregation of solute atoms to the interfaces of MgZn₂ precipitates is a critical factor that influences the mechanical properties of alloys. rsc.org Computational studies investigate this phenomenon by calculating segregation energies (Eseg) to determine which elements are likely to accumulate at the interface and where they prefer to reside. sciopen.comrsc.org

For the Mg/MgZn₂ interface, first-principles calculations have explored the segregation behavior of various transition metal atoms. sciopen.com The results indicate that these alloying atoms prefer to segregate at specific magnesium sites within the interface structure. sciopen.com This segregation can significantly strengthen the interface. sciopen.com For example, the segregation of elements like Osmium (Os), Rhenium (Re), Technetium (Tc), Tungsten (W), and Ruthenium (Ru) at the Mg-II site was found to be most effective in enhancing the interfacial bonding. sciopen.com

In the context of Al-Zn-Mg alloys, the segregation of alloying elements at the η(MgZn₂)/Al interface plays a crucial role in precipitation strengthening. nih.gov Studies have shown that elements such as Scandium (Sc), Titanium (Ti), Vanadium (V), Zirconium (Zr), and Hafnium (Hf), among others, preferentially occupy Al sites at the interface, while Yttrium (Y) and Lutetium (Lu) prefer Mg sites. rsc.orgnih.gov The segregation ability of different elements varies, with one study ranking them in the order of Ti > Sc > Zr > Y > Ta > Nb > Lu > Hf > Mo > V > W. nih.gov This segregation behavior alters the electronic structure at the interface, enhancing either ionic or covalent interactions and thereby strengthening the bond between the precipitate and the matrix. rsc.orgnih.gov Experimental studies have confirmed that Zn atoms invariably segregate to the Mg₂Sn-Mg interface in Mg-Sn-Zn alloys, which supports the general findings of these computational models. researchgate.net

The following table presents the preferential segregation sites and strengthening effects of various elements at MgZn₂ interfaces based on computational research.

Interface SystemAlloying ElementPreferential Segregation SiteEffect on InterfaceReference
Mg(0001)/MgZn₂(0001)Os, Re, Tc, W, RuMg-II siteStrengthens bonding sciopen.com
η(MgZn₂)(0001)/Al(111)Sc, Ti, V, Cr, Mn, Zr, Nb, Mo, Hf, TaAl atom sitesEnhances ionic/covalent interaction rsc.orgnih.gov
η(MgZn₂)(0001)/Al(111)Y, LuMg atom sitesEnhances ionic interaction rsc.orgnih.gov

Role of Dizinc Magnesium in Advanced Alloy Systems

Influence of MgZn₂ on Microstructural Development in Alloys

The formation of the MgZn₂ phase profoundly influences the microstructure of alloys during solidification and subsequent thermomechanical processing. It is a primary strengthening phase in many systems, and its distribution, size, and morphology are critical to the alloy's final properties. mdpi.comscirp.org

Grain Refinement Mechanisms Induced by MgZn₂

The presence of MgZn₂ particles is a significant factor in achieving a fine-grained microstructure in alloys. This grain refinement occurs primarily through two mechanisms:

Particle-Stimulated Nucleation (PSN): During thermomechanical treatments such as rolling or extrusion, coarse MgZn₂ particles can act as preferential sites for the nucleation of new, recrystallized grains. capes.gov.brmdpi.com This process, known as particle-stimulated nucleation, is leveraged in advanced processing techniques to produce ultrafine-grained materials. capes.gov.br By controlling the precipitation of these particles, the final grain size of the alloy can be effectively regulated, leading to improved mechanical properties. capes.gov.brmdpi.com

The combination of solute effects and the nucleating role of MgZn₂ particles results in a cooperative grain refining effect that is more significant than either mechanism acting alone. uq.edu.au

Precipitation Hardening Mechanisms Associated with MgZn₂

Precipitation hardening, or age hardening, is a crucial heat treatment process for strengthening many aluminum and magnesium alloys, and the MgZn₂ phase is central to this mechanism. The process involves dissolving alloying elements into the matrix at a high temperature and then aging at a lower temperature to form a fine dispersion of precipitate particles. In many high-strength alloys, these precipitates are either MgZn₂ or its metastable precursors (η' phase). nih.govresearchgate.net

The strengthening effect arises from the interaction between these precipitates and dislocations, which are defects in the crystal structure whose movement allows for plastic deformation. The primary mechanisms include:

Orowan Looping: When precipitates are strong and incoherent with the matrix, dislocations are unable to cut through them. Instead, they are forced to bow out and loop around the particles, leaving a dislocation loop behind. bham.ac.uk This process requires additional stress, thereby increasing the strength of the alloy. This is the expected mechanism when precipitate shearing is not observed. bham.ac.uk

Precipitate Shearing: For certain precipitate types, such as the rod-shaped β1′ (a form of MgZn₂) precipitates that form on the prismatic planes of the magnesium matrix, dislocations can shear through the particles. bham.ac.ukarxiv.org This interaction is complex and depends on factors like the coherency of the precipitate-matrix interface. arxiv.org While shearing the particle requires less energy than bypassing it, the process itself provides significant resistance to dislocation motion, contributing to the alloy's strength. bham.ac.uk Rod-shaped β1′ precipitates are considered particularly effective for strengthening against basal slip in magnesium alloys. arxiv.org

The effectiveness of precipitation hardening is highly dependent on the size, distribution, and density of the MgZn₂ precipitates, which can be controlled through alloy composition and heat treatment parameters. nih.govresearchgate.net

Contribution of MgZn₂ to Mechanical Performance of Alloys

The microstructural changes induced by MgZn₂, namely grain refinement and precipitation hardening, directly translate to significant improvements in the mechanical performance of alloys.

Enhancement of Strength and Ductility in Mg-Based Alloys

The formation of MgZn₂ is a primary method for strengthening magnesium-based alloys. The addition of zinc to magnesium leads to a notable age-hardening response due to the precipitation of MgZn₂ phases. arxiv.org This precipitation strengthening is more effective at increasing the critical resolved shear stress (CRSS) for basal slip than solid-solution strengthening alone. arxiv.org

The effect of MgZn₂ on strength and ductility can be seen in various Mg-alloy systems:

Mg-Zn Alloys: In a lean Mg-2Zn alloy processed by Equal Channel Angular Pressing (ECAP), a significant improvement in mechanical properties was observed. The processing led to grain refinement and the precipitation of the MgZn₂ second phase, increasing the yield strength from 103 MPa to 235 MPa, the ultimate tensile strength from 127 MPa to 267 MPa, and the elongation from 1.3% to 15.6%. nih.gov

Zn-Mg Alloys: Similarly, processing a Zn-0.1Mg alloy with ECAP transformed the coarse-grained structure into an ultrafine-grained matrix, more than doubling the yield strength (to 198 MPa) and ultimate tensile strength (to 215 MPa). Most remarkably, the elongation increased from 2.2% to 187%. mdpi.com

Al-Zn-Mg Alloys: In 7xxx series aluminum alloys, the strength is directly linked to the precipitation of η' (MgZn₂) phases. nih.gov By optimizing the Zn/Mg ratio to control the formation of these precipitates, significant strength gains can be achieved. For instance, decreasing the Zn/Mg ratio from 11.4 to 6.1 resulted in a 34.1% increase in tensile strength and a 47.4% increase in yield strength, while maintaining good elongation. nih.gov

Interactive Table: Mechanical Properties of Alloys with MgZn₂ Phase

Alloy System Processing Yield Strength (YS) Ultimate Tensile Strength (UTS) Elongation (EL) Reference
Mg-2Zn As-cast (P0) 103 MPa 127 MPa 1.3% nih.gov
Mg-2Zn 10 ECAP Passes (P10) 235 MPa 267 MPa 15.6% nih.gov
Zn-0.1Mg As-cast < 100 MPa < 120 MPa 2.2% mdpi.com
Zn-0.1Mg 2 ECAP Passes 198 MPa 215 MPa 187% mdpi.com
Al-Zn-Mg Zn/Mg Ratio: 11.4 269.4 MPa 333.2 MPa 18.4% nih.gov
Al-Zn-Mg Zn/Mg Ratio: 6.1 397.2 MPa 446.9 MPa 18.9% nih.gov

While increasing the concentration of intermetallic phases like MgZn₂ generally boosts strength, it can sometimes lead to a reduction in ductility if not properly controlled, as the brittle nature of the intermetallic can become dominant. semanticscholar.orgrug.nl

Impact on Work Hardening Behavior and Deformation Mechanisms

Work hardening, the strengthening of a material by plastic deformation, is also influenced by the presence of MgZn₂ precipitates. These precipitates act as barriers to dislocation motion, causing dislocations to pile up and interact, which increases the stress required for further deformation. bham.ac.uk This leads to a higher work hardening rate. bham.ac.ukamse.org.cn

During hot deformation processes like extrusion, MgZn₂ particles influence the dominant restoration mechanisms:

At high temperatures and low strain rates, phenomena like dynamic recrystallization (DRX) govern the material's response. osti.gov MgZn₂ particles can pin grain boundaries and dislocations, affecting the kinetics of DRX. jst.go.jp

In an extruded Mg-Zn-Ca-Mn alloy, the finest recrystallized grains (~0.48 µm) were obtained in a structure containing nano-sized MgZn₂ precipitates. amse.org.cn The work hardening behavior of this alloy was directly related to its sharp basal texture and the presence of these precipitates, which influenced the activation of available slip systems. amse.org.cn

MgZn₂ in Specific Alloy Systems

The dizinc (B1255464) magnesium phase is a cornerstone component in several commercially and scientifically important alloy families.

Al-Zn-Mg-Cu Alloys (7xxx Series): These are among the highest-strength aluminum alloys available and are used extensively in aerospace applications. scirp.orgtotalmateria.com Their superior strength is derived primarily from the precipitation of the η (MgZn₂) and η' (metastable MgZn₂) phases during heat treatment. scirp.orgnih.govresearchgate.net The zinc-to-magnesium ratio is a critical parameter in these alloys, as it directly affects the volume fraction and type of MgZn₂-based precipitates that form. scirp.orgnih.gov Additions of copper can substitute into the MgZn₂ crystal lattice, further modifying the properties of the precipitates and enhancing the alloy's strength and stress corrosion resistance. totalmateria.comresearchgate.net

Mg-Zn-Zr Alloys: In this magnesium alloy system, MgZn₂ is known to be the most important strengthening phase. mdpi.com The addition of zirconium acts as a grain refiner, which in turn increases the density of MgZn₂ precipitates that form during aging, thereby improving the mechanical properties of the alloy. mdpi.com

Mg-Zn-Ca Alloys: This system is being explored for biodegradable medical implants. nih.govcolab.ws The addition of zinc and calcium to magnesium leads to the formation of multiple phases, including MgZn₂ and Ca₂Mg₆Zn₃, within the α-Mg matrix. nih.govresearchgate.net These phases contribute to grain refinement and strengthening, which are critical for the structural integrity of an implant during its service life. nih.govcolab.ws

Powder Metallurgy Al-MgZn₂ Alloys: Researchers have also explored the direct addition of the MgZn₂ intermetallic compound as a powder to an aluminum matrix via powder metallurgy techniques. yildiz.edu.tr This approach allows for the creation of alloys where the MgZn₂ phase is distributed within the aluminum matrix. The presence of these hard particles hinders dislocation motion, leading to a significant increase in the hardness of the material. yildiz.edu.trresearchgate.net

The stability and strengthening potential of MgZn₂ make it a versatile and indispensable component in the design of high-performance lightweight alloys. mdpi.comaip.org

Al-Zn-Mg-Cu Alloys: Microstructure and Dissolution Studies

The intermetallic compound dizinc magnesium (MgZn₂), often referred to as the η phase, is a critical strengthening component in high-strength Al-Zn-Mg-Cu alloys, such as those in the 7000 series. researchgate.netsapub.org The mechanical properties of these alloys are significantly enhanced by the precipitation of a high density of fine, uniformly distributed MgZn₂ particles within the aluminum matrix. researchgate.netjst.go.jp These precipitates act as effective obstacles to dislocation movement, a primary mechanism of precipitation hardening. sapub.orgresearchgate.net

The formation and dissolution of the MgZn₂ phase are carefully controlled through heat treatment processes, including solution treatment and aging. During the as-cast solidification of these alloys, microsegregation of alloying elements can lead to the formation of coarse intermetallic phases, including MgZn₂, Al₂CuMg, and Al₇Cu₂Fe, often at grain boundaries. sapub.orgvibgyorpublishers.org The zinc-to-magnesium ratio in the alloy is a significant factor influencing the formation of the MgZn₂ phase. scirp.org Specifically, a higher Zn content promotes a greater volume of MgZn₂ precipitates after aging, which contributes to increased strength. mdpi.com

Dissolution studies focus on understanding the behavior of the MgZn₂ phase during heating. Research shows that during homogenization, the as-cast σ[Mg(Zn, Al, Cu)₂] phase dissolves and can also transform into the S(Al₂CuMg) phase. researchgate.net The complete dissolution of the MgZn₂ phase occurs at specific temperature and time combinations, for instance, at 480°C or 490°C for 60 minutes. researchgate.net Kinetic models based on classical dissolution theory have been developed to describe the solute diffusion at the MgZn₂/Al-matrix interface, which helps in optimizing heat treatment parameters to achieve a desirable precipitate size and distribution for improved mechanical properties. researchgate.net The evolution of precipitates during the heating-up stage of solution treatment can occur in stages: MgZn₂ precipitation at lower temperatures (up to 350°C), followed by its dissolution at medium temperatures (350°C to 450°C). researchgate.net

Conversely, during aging treatments, fine and coherent MgZn₂ precipitates are intentionally formed from the supersaturated solid solution. The size, quantity, and distribution of these precipitates are crucial for the final strength of the alloy. jst.go.jpresearchgate.net However, the presence of these secondary phases, while beneficial for strength, can also act as initial sites for pitting corrosion due to galvanic coupling with the aluminum matrix. vibgyorpublishers.org

Table 1: Dissolution and Transformation of Phases in Al-Zn-Mg-Cu Alloys This table summarizes the findings on the dissolution and transformation behavior of key intermetallic phases during heat treatment.

Phase Behavior during Heat Treatment Temperature Range (°C) Source
σ[Mg(Zn, Al, Cu)₂] Dissolves and transforms into S(Al₂CuMg) phase during homogenization. 472.56 - 476.36 researchgate.net
η(MgZn₂) Complete dissolution during solution treatment. 480 - 490 researchgate.net
S(Al₂CuMg) Dissolution during solution treatment. 484.09 - 485.39 researchgate.net
Al₇Cu₂Fe Dissolution at higher temperatures. 540.18 - 547.23 researchgate.net

Mg-Sn Alloys: Intermetallic Phase Formation and Segregation

In magnesium-tin (Mg-Sn) based alloys, the addition of zinc leads to complex interactions and the formation of various intermetallic phases. While the primary strengthening precipitate in binary Mg-Sn alloys is the Mg₂Sn phase, the introduction of zinc can lead to the formation of Mg-Zn phases, including MgZn₂. nsf.govresearchgate.net

Research has shown that in Mg-Sn-Zn alloys, zinc atoms tend to segregate at the interface between the Mg₂Sn precipitates and the α-Mg matrix. researchgate.net This segregation can lead to the formation of a distinct Mg-Zn phase at the interface. This phenomenon is significant as the nucleation and growth of precipitates are highly dependent on the interfacial structure. researchgate.net The addition of zinc to Mg-Sn based alloys is also known to refine the Mg₂Sn phase, which contributes to an improved age-hardening response. researchgate.net

In more complex systems, such as Sn-added Mg-Zn-Al alloys, the secondary solidification phase can be a combination of Mg₂Sn and MgZn₂, or Mg₂Sn and a quasicrystalline I-phase (icosahedral phase), depending on the specific alloy composition. tandfonline.com The high strength in these alloys is attributed to the fine distribution of both Mg₂Sn and I-phase particles embedded within the α-Mg matrix. tandfonline.com Thermodynamic calculations using the CALPHAD method on complex Al₈₀Mg₅Sn₅Zn₅X₅ alloys predict the formation of η-MgZn₂ and Mg₂Sn phases, among others. mdpi.com Experimental results on these as-cast alloys confirmed a microstructure composed of an α-Al solid solution reinforced with a cubic Mg₂Sn intermetallic phase and a hexagonal Zn phase, highlighting discrepancies with equilibrium predictions likely due to processing conditions. mdpi.com

Mg-Zn-Rare Earth (Y, Ce) Alloys: Formation of Thermally Stable Ternary Compounds

The addition of rare earth (RE) elements, such as yttrium (Y) and cerium (Ce), to Mg-Zn alloys leads to the formation of thermally stable ternary compounds, which significantly enhances their mechanical properties, particularly at elevated temperatures. mdpi.comencyclopedia.pubresearchgate.net These RE elements interact with magnesium and zinc to create unique phases that are more stable than the binary Mg-Zn intermetallics. mdpi.commdpi.com

Mg-Zn-Y Alloys: In the Mg-Zn-Y system, several thermally stable ternary compounds can precipitate, contributing to the alloy's high performance. mdpi.comencyclopedia.pub These include:

I-phase (Mg₃YZn₆): An icosahedral quasicrystalline phase. mdpi.comencyclopedia.pub

W-phase (Mg₃Y₂Zn₃): A ternary solid solution of yttrium in the (MgZn) binary phase. mdpi.com

LPSO-phase (Mg₁₂YZn): A long-period stacking ordered structure. mdpi.comencyclopedia.pub

The high solid solubility of yttrium in magnesium enhances the formation of a magnesium solid solution, while the precipitation of these nano-scale ternary phases provides significant strengthening. mdpi.com The specific phases that form and their morphology are highly dependent on the Zn/Y ratio and the heat treatment conditions. mdpi.commdpi.com For instance, isothermal aging of deformed Mg-Zn-Y alloys can result in the precipitation of hexagonal MgZn₂ on a monoclinic Mg₄Zn₇ phase core. arxiv.org

Mg-Zn-Ce Alloys: In Mg-Zn-Ce alloys, the addition of cerium tends to precipitate a thermally stable binary compound, Mg₁₂Ce, which improves microstructural stability at high temperatures. mdpi.comencyclopedia.pub The presence of both zinc and cerium in magnesium can weaken the basal texture of the alloy, enhancing ductility. mdpi.com In the Mg-Zn-Ce system, a ternary compound (Mg,Zn)₁₂Ce can form, with its formation depending on the content and ratio of Zn and Ce in the residual melt during eutectic reaction. researchgate.net Increasing the zinc content in Mg-Ce alloys improves yield and ultimate tensile strength through the precipitation of intermetallic compounds. mdpi.comencyclopedia.pub The addition of other RE elements like Samarium (Sm) to Mg-Zn-Ce-Zr alloys can lead to the formation of new phases, such as MgZn(CeSm), further refining the microstructure and enhancing mechanical properties. ui.ac.id

Table 2: Key Ternary Phases in Mg-Zn-RE Alloys This table lists the important thermally stable ternary compounds identified in Mg-Zn-Y and Mg-Zn-Ce alloy systems.

Alloy System Ternary Phase Chemical Formula / Designation Source
Mg-Zn-Y I-phase Mg₃YZn₆ mdpi.comencyclopedia.pub
Mg-Zn-Y W-phase Mg₃Y₂Zn₃ mdpi.com
Mg-Zn-Y LPSO-phase Mg₁₂YZn mdpi.comencyclopedia.pub
Mg-Zn-Ce T-phase (Mg,Zn)₁₂Ce researchgate.net

Engineering Anisotropy through MgZn₂ Microstructural Control

Anisotropy, the directionality of material properties, can be significantly influenced by controlling the microstructure, particularly the morphology and distribution of precipitate phases like MgZn₂. tandfonline.comnih.gov In additively manufactured Al-Zn-Mg-Cu alloys, for example, the final mechanical properties and their anisotropy are determined by the grain morphology and the evolution of precipitated phases like η-MgZn₂ during the complex thermal cycles of the manufacturing process. tandfonline.comresearchgate.net

First-principles calculations provide fundamental insights into how the intrinsic properties of different Mg-Zn intermetallic phases contribute to anisotropy. nih.govresearcher.life A comparative study of monoclinic Mg₄Zn₇, cubic MgZn₂ (C-MgZn₂), and hexagonal MgZn₂ (H-MgZn₂) revealed significant differences in their elastic anisotropy. nih.gov

C-MgZn₂ was found to be nearly isotropic.

H-MgZn₂ exhibits strong anisotropy.

Mg₄Zn₇ is moderately anisotropic.

This inherent elastic anisotropy of the precipitate phases governs their precipitation morphologies as the system seeks to minimize strain energy. nih.gov For example, the near-isotropic nature of C-MgZn₂ allows for the homogeneous nucleation of rod-like precipitates, whereas the strong anisotropy of H-MgZn₂ may stabilize these rod-like precipitates during early aging by minimizing interfacial strain energy along specific crystallographic directions of the magnesium matrix. nih.gov

This control over precipitate morphology can be leveraged to engineer the bulk properties of the alloy. For instance, in extruded Mg-1Zn-2Y alloys with a multimodal microstructure, the fracture toughness exhibits strong anisotropy depending on the test direction relative to the extrusion direction. sciopen.com This anisotropy is directly linked to the alignment of coarse-worked grains containing long-period stacking ordered (LPSO) phases. sciopen.com By understanding and controlling the factors that influence the formation and alignment of phases like MgZn₂, it is possible to tailor the mechanical response of the alloy for specific engineering applications where directional properties are either desired or need to be minimized.

Advanced Characterization Techniques for Dizinc Magnesium in Materials

Electron Microscopy Techniques for Microstructural Analysis

Electron microscopy stands as a cornerstone for the detailed examination of dizinc (B1255464) magnesium and its influence on the microstructure of alloys. These techniques offer high-resolution imaging and analytical capabilities that are indispensable for materials characterization.

Field Emission Scanning Electron Microscopy (FESEM) for Surface Morphology

Field Emission Scanning Electron Microscopy (FESEM) is a powerful technique for observing the surface morphology and size distribution of materials at high resolutions. wisdomlib.org In the context of materials containing dizinc magnesium, FESEM is utilized to analyze the shape, size, and distribution of MgZn₂ phases and other microstructural constituents. researchgate.netresearchgate.netmdpi.com

Research Findings: Studies on magnesium alloys have employed FESEM to reveal the morphology of various phases. For instance, in Mg-Zn-Sn-Mn-Al alloys, FESEM has been used to observe the microstructure, which includes the α-Mg matrix and eutectic textures of MgZn₂. nih.gov Similarly, in the analysis of Mg₂SiO₄ particles, FESEM has been instrumental in identifying different morphologies such as smooth solid spheres, rough hollow spheres, and concaved hollow spheres, with particle sizes ranging from nanometers to micrometers. mdpi.comresearcher.life The high resolution of FESEM allows for detailed examination of surface features that influence the material's properties. wisdomlib.org

Energy Dispersive X-ray Spectroscopy (EDS) for Elemental Composition

Energy Dispersive X-ray Spectroscopy (EDS), often coupled with scanning electron microscopy, is an analytical technique used to determine the elemental composition of a sample. libretexts.orgfrance-scientifique.fr It functions by detecting the characteristic X-rays emitted from a material when bombarded by an electron beam. libretexts.orgresearchgate.net

Research Findings: In the study of Al-Zn-Mg-Cu alloys, EDS is crucial for identifying the elemental makeup of different phases, including the this compound phase. researchgate.net It provides quantitative data on the concentration of elements like magnesium, zinc, aluminum, and copper within specific microstructural features. france-scientifique.frresearchgate.net For example, in Zn-Mn alloys, EDS mapping has been used to confirm the location of manganese primarily within MnZn₁₃ precipitates. nih.gov However, EDS has limitations, particularly in the analysis of light elements (atomic number < 11) and can be affected by the sample's surface coating. myscope.training

Transmission Electron Microscopy (TEM) for Nanoscale Precipitate Analysis

Transmission Electron Microscopy (TEM) is an indispensable tool for characterizing the complex chemical compositions and nanoscale structures of precipitates in alloys. mdpi.com It provides high-resolution imaging that allows for the detailed analysis of features like nanoscale precipitates, which significantly influence the mechanical properties of materials. nih.gov

Research Findings: In Al-Zn-Mg-Cu alloys, TEM has been used to identify primary precipitates and observe the dissolution of the MgZn₂ phase during heat treatment. researchgate.net Studies on Zn-Mn alloys have utilized TEM to reveal the distribution of nanoscale MnZn₁₃ precipitates within grains and at grain boundaries, which are crucial for the material's mechanical behavior. nih.gov The technique is also essential for observing twins within these precipitates. nih.gov In Mg-Zn-Sn-Mn-Al alloys, TEM, in conjunction with other techniques, has been used to analyze the distribution, composition, and crystal structure of complex second phases. nih.gov

Electron Backscatter Diffraction (EBSD) for Grain Orientation and Dislocation Density

Electron Backscatter Diffraction (EBSD) is a technique used in a scanning electron microscope to obtain crystallographic information about the microstructure of a material. ebsd.com It is particularly effective for determining grain size, grain boundary character, phase distribution, and crystallographic texture. ebsd.com EBSD can also provide an estimate of dislocation density through Kernel Average Misorientation (KAM) mapping. arxiv.org

Research Findings: In magnesium alloys, EBSD is widely used to study the evolution of texture and microstructure during deformation processes. cas.cn It helps in understanding the twinning behavior by mapping the orientation of grains and the misorientation across grain boundaries. cas.cnresearchgate.net For instance, in AZ31 magnesium alloy, EBSD has been employed to study deformation twinning during compression, revealing how strain paths influence the twinning process. cas.cn The spatial resolution of EBSD is a critical factor and depends on parameters like the accelerating voltage and the material being analyzed. arxiv.org

High-Resolution Transmission Electron Microscopy (HRTEM) for Lattice Details

High-Resolution Transmission Electron Microscopy (HRTEM) is a powerful imaging technique that allows for the direct visualization of the atomic structure of materials. xray.cz It can reveal lattice fringes, which correspond to the periodic arrangement of atoms in a crystal, providing invaluable information about interfaces and defects at the atomic scale. umsl.edursc.org

Research Findings: HRTEM has been instrumental in studying the precipitates in various magnesium alloys. scilit.com For instance, in Mg-Gd-Y-Zr alloys, HRTEM observations have been crucial for characterizing the precipitates. scilit.com In Al-Zn-Mg-Cu alloys, aberration-corrected high-angle annular dark-field scanning transmission electron microscopy (HAADF-STEM), a form of HRTEM, has been combined with first-principles calculations to investigate the atomic structure of η′ nano-phases and their interfaces. researchgate.net HRTEM images can reveal the lattice planes of crystalline structures, such as the (200) planes of the MgO lattice. researchgate.netresearchgate.net

Thermal Analysis for Phase Transitions and Stability

Thermal analysis techniques are essential for understanding the phase transitions and thermal stability of materials containing this compound. These methods measure the physical properties of a substance as a function of temperature while the substance is subjected to a controlled temperature program.

Research Findings: Differential Scanning Calorimetry (DSC) is a common thermal analysis technique that provides information about the energy changes occurring during phase transitions and chemical reactions. linseis.jp In the study of Al-Zn-Mg-Cu alloys, the dissolution temperature range of the σ[Mg(Zn, Al, Cu)₂] phase has been determined to be between 472.56 °C and 476.36 °C. researchgate.net The complete dissolution of the MgZn₂ phase was observed at 480 °C and 490 °C after 60 minutes. researchgate.net In Mg-Zn-Ce alloys, the addition of Cerium was found to favor the formation of the T phase, with the onset temperatures of its transformation increasing with higher Cerium content. researchgate.net Such studies are crucial for optimizing heat treatment processes to improve the mechanical properties of the alloys. researchgate.net

Differential Scanning Calorimetry (DSC) for Phase Transformations

Differential Scanning Calorimetry (DSC) is a primary thermoanalytical technique used to measure the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. alwsci.comnanoqam.ca This method is exceptionally effective for studying the phase transformations in materials containing this compound (also known as the η phase in metallurgical contexts). soton.ac.uk By monitoring the endothermic (heat absorbing) and exothermic (heat releasing) events, DSC analysis reveals critical data on melting, crystallization, and solid-state phase transitions. alwsci.comimim.pl

In alloys containing this compound, DSC is instrumental in identifying the temperatures at which various phase transformations occur. For instance, in as-cast Al-Zn-Mg alloys, the η-MgZn₂ phase, along with other phases like Mg₃₂(Al,Zn)₄₉ (τ phase) and Mg₇Zn₃, has been observed to dissolve at around 148 °C during heating in a DSC. researchgate.netissp.ac.ru Subsequent heating can lead to the re-precipitation and growth of the η phase at different temperatures, for example, with a maximum amount appearing around 166 °C in alloys processed by high-pressure torsion. researchgate.netissp.ac.ru

The melting behavior of this compound and its associated eutectic structures is a key area of investigation. In as-rolled AA7150 aluminum alloys, the melting onset temperature of structures containing the η phase (α + η) was determined to be 478 °C. In other alloy systems, such as Mg-Zn-Ga, a transition involving the formation of MgZn₂ from the liquid phase (L→MgZn₂ + MgGa + Mg₂Ga) has been noted at 317 °C. mdpi.com Similarly, for a Mg–25%Cu–15%Zn eutectic alloy, DSC analysis established a melting temperature of 452.6 °C and a freezing temperature of 448.2 °C. mdpi.com These findings are crucial for defining the processing windows and service temperatures for these alloys.

DSC analysis not only identifies transition temperatures but also helps in understanding the kinetics of these transformations. By performing scans at various heating rates, researchers can calculate kinetic parameters like activation energy for processes such as the formation and dissolution of the η′ phase, a precursor to the stable η-MgZn₂ phase. tandfonline.com

Table 1: Selected Phase Transformation Temperatures Involving this compound (MgZn₂) Determined by DSC

Alloy SystemObserved TransformationOnset/Peak Temperature (°C)Source(s)
Al-Zn-Mg (as-cast)Dissolution of η-MgZn₂ and other phases~148 researchgate.netissp.ac.ru
Al-Zn-Mg (HPT-treated)Growth of η-MgZn₂ phase becomes maximal~166 researchgate.netissp.ac.ru
Mg-Zn-GaL→MgZn₂ + MgGa + Mg₂Ga317 mdpi.com
Mg–25%Cu–15%ZnMelting Temperature452.6 mdpi.com
Mg–25%Cu–15%ZnFreezing Temperature448.2 mdpi.com
AA7150 (Al-Zn-Mg-Cu)Melting onset of (α + η-MgZn₂)478

Thermogravimetric Analysis (TGA) for Thermal Decomposition Studies

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. tainstruments.comopenaccessjournals.com It is widely used to study the thermal stability and decomposition of materials. openaccessjournals.com When a material is heated, it can undergo decomposition, oxidation, or other chemical reactions that result in a mass loss or gain. tainstruments.com TGA, often performed simultaneously with DSC (TGA/DSC), provides comprehensive information by correlating mass changes with their corresponding thermal events (endothermic or exothermic). tainstruments.comlabmanager.com

For this compound, TGA is primarily employed to investigate its thermal stability and oxidation behavior, especially in powder form or within alloy matrices. acs.orgnih.gov Studies on atomized Zn-Mg alloy powders, where MgZn₂ is a primary phase, have utilized TGA/DSC to characterize the thermal oxidation process in an oxygen or air atmosphere. acs.orgnih.gov The results from these analyses typically show a multi-stage process. The TGA/DSC curves reveal distinct reaction regions, often characterized as low-temperature oxidation (LTO) and high-temperature oxidation (HTO) reactions, which are exothermic. acs.org

The inherent stability of the this compound compound influences its decomposition behavior. The Zn-Mg bond is described as a polar covalent bond, and the MgZn₂ phase possesses a fairly stable spatial structure, contributing to its resistance to deformation. acs.org It is considered the second most stable crystal structure in the Zn-Mg alloy system after Mg₂Zn. acs.org This stability is reflected in its thermal decomposition profile. For example, in a study of Mg/TeO₂ priming compositions, TGA-DSC was used to analyze the thermal stability and verify its performance in harsh thermal environments ranging from -70 °C to 165 °C. ktu.lt

The information gathered from TGA is vital for determining the upper service temperature limits of materials containing this compound and for understanding their degradation mechanisms in oxidative environments.

Table 2: Summary of TGA Research Findings for Materials Containing this compound (MgZn₂)

Material SystemAnalysis EnvironmentKey FindingsSource(s)
Atomized Zn-Mg Alloy PowderPure OxygenTwo main exothermic reaction regions observed: low-temperature oxidation (LTO) and high-temperature oxidation (HTO). acs.org acs.orgnih.gov
Zn-Mg AlloyAirTGA/DSC used to determine reaction regions, burnout temperatures, and peak temperatures, indicating exothermic behavior. acs.org
Sm-Fe(Co)-Ti AlloysArgonSimultaneous TGA/DTA used for thermal and thermomagnetic characterization of alloys containing the MgZn₂-type Laves phase. osti.govosti.gov
Mg/TeO₂ CompositionsNot specifiedDSC-TGA used to analyze thermal stability for applications in extreme temperature ranges (-70 °C to 165 °C). ktu.lt

Future Research Directions and Emerging Paradigms for Dizinc Magnesium

Development of Novel Synthesis Routes for Tailored MgZn₂ Architectures

The development of advanced materials with precisely controlled properties is intrinsically linked to the ability to tailor their microstructure. In the context of dizinc (B1255464) magnesium (MgZn₂), a key intermetallic compound in many high-performance magnesium alloys, significant research efforts are being directed towards novel synthesis routes that allow for the creation of customized architectures. These efforts aim to move beyond conventional casting and heat treatment methods to achieve finer control over the size, shape, distribution, and orientation of MgZn₂ precipitates.

One promising approach involves powder metallurgy combined with advanced sintering techniques like spark plasma sintering (SPS) . This method allows for the creation of nano-sized microstructures and the formation of intermetallic phases like Mg₂Zn₁₁ and MgZn₂. semanticscholar.orgresearchgate.net The process starts with mechanical alloying of zinc and magnesium powders, which can be tailored to specific compositions corresponding to the desired intermetallic phases. semanticscholar.orgnih.gov Subsequent compaction via SPS enables the preservation of the fine-grained structure of the precursor powder. semanticscholar.org

Another area of active research is the use of non-equilibrium processing conditions to create unique microstructures. Techniques like melt spinning followed by extrusion can produce micro-sized, network-like grain boundary structures of η-MgZn₂ and disc-like precipitates within fine α-Al grains in aluminum-zinc-magnesium alloys. researchgate.net Similarly, laser glazing can be employed to generate non-equilibrium microstructures with significantly enhanced hardness. researchgate.net

In-situ synthesis techniques are also being explored to create MgZn₂-reinforced composites. These methods offer advantages such as better wettability and compatibility between the reinforcement and the matrix, leading to cleaner interfaces and improved properties. nih.gov For instance, the in-situ formation of TiC particles in a magnesium alloy matrix has been shown to enhance the precipitation of nano-sized MgZn₂. nih.gov

Furthermore, the influence of minor alloying additions on the microstructure is a critical aspect of tailoring MgZn₂ architectures. The addition of elements like calcium (Ca) and gadolinium (Gd) can refine the grain size of the as-cast matrix and lead to a finer, more uniform extruded microstructure, which in turn weakens the texture and improves mechanical properties. sciopen.com

The table below summarizes some of the novel synthesis routes being explored for tailored MgZn₂ architectures.

Synthesis RouteDescriptionKey Advantages
Powder Metallurgy & Spark Plasma Sintering Mechanical alloying of elemental powders followed by rapid sintering.Formation of nano-sized microstructures and preservation of fine grains. semanticscholar.orgresearchgate.net
Non-Equilibrium Processing Techniques like melt spinning and laser glazing to create unique microstructures.Significant enhancement of hardness and formation of novel precipitate morphologies. researchgate.net
In-Situ Synthesis Formation of MgZn₂ within the matrix through chemical reactions during processing.Improved wettability, cleaner interfaces, and enhanced reinforcement. nih.gov
Micro-alloying Addition of small amounts of specific elements to influence microstructure.Grain refinement and modification of precipitate morphology and distribution. sciopen.com

These advanced synthesis strategies are paving the way for the design of MgZn₂-containing materials with unprecedented control over their structural features, leading to enhanced performance in a wide range of applications.

Integration of Multi-Scale Modeling and Experimental Characterization for Predictive Design

First-principles calculations , based on density functional theory (DFT), are a powerful tool for investigating the fundamental properties of MgZn₂ at the atomic level. These calculations can determine the formation energies of different MgZn₂ crystal structures (cubic and hexagonal Laves phases), providing insights into their relative stability. arxiv.org For instance, DFT calculations have shown that while the formation energies of cubic and hexagonal MgZn₂ are very close, the hexagonal Laves phase is more stable at higher temperatures. arxiv.org This information is critical for predicting the precipitation sequence during heat treatment. Furthermore, first-principles calculations can be used to study the elastic properties and mechanical behavior of MgZn₂ under pressure, providing data that is consistent with experimental findings. mdpi.com

Atomistic simulations , such as molecular dynamics, build upon first-principles data to model the behavior of larger systems containing thousands or millions of atoms. These simulations are particularly useful for studying dynamic processes like the interaction between dislocations and MgZn₂ precipitates. researchgate.net By modeling these interactions, researchers can understand how precipitates impede dislocation motion, which is a primary strengthening mechanism in these alloys. researchgate.net

At a larger scale, phase-field modeling can be used to simulate the evolution of the microstructure during processes like solidification and heat treatment. This allows for the prediction of the size, shape, and distribution of MgZn₂ precipitates under different processing conditions.

Complementing these computational efforts is a suite of advanced experimental characterization techniques . High-resolution transmission electron microscopy (HRTEM) is indispensable for observing the crystal structure, morphology, and internal defects of MgZn₂ precipitates at the nanoscale. researchgate.net Techniques like scanning electron microscopy (SEM) coupled with energy-dispersive X-ray spectroscopy (EDS) are used to analyze the distribution and composition of different phases within the alloy. researchgate.net X-ray diffraction (XRD) is another essential tool for identifying the crystal structures of the phases present in the material. researcher.liferesearchgate.net

The integration of these multi-scale modeling and experimental approaches creates a powerful feedback loop for predictive design. Computational models can guide experimental efforts by identifying promising alloy compositions and processing parameters. In turn, experimental results provide crucial validation and refinement for the computational models. This iterative process accelerates the development of new MgZn₂-containing alloys with optimized properties for specific applications.

Exploration of Dizinc Magnesium in Advanced Structural and Functional Materials

This compound (MgZn₂) plays a pivotal role as a strengthening phase in a variety of advanced structural and functional materials. Its presence, morphology, and distribution within a metallic matrix significantly influence the material's mechanical properties and can impart unique functional characteristics.

Beyond traditional structural applications, MgZn₂ is being explored for its potential in functional materials . One of the most promising areas is in the development of biodegradable medical implants . mdpi.comnih.govnih.gov Magnesium alloys are attractive for this application due to their biocompatibility and their ability to degrade in the body over time, eliminating the need for a second surgery to remove the implant. arxiv.org The presence of zinc, and the formation of Mg-Zn intermetallic phases like MgZn₂, can improve the corrosion resistance of magnesium alloys, allowing for a more controlled degradation rate. nih.govmdpi.com Furthermore, the mechanical properties of these alloys can be tailored to match those of human bone, reducing stress shielding effects. arxiv.org

The functional properties of MgZn₂ are also relevant in other areas. For example, the intermetallic compound itself exhibits interesting physical properties. Some compounds with the MgZn₂-type crystal structure have been found to exhibit superconductivity. researcher.life While pure MgZn₂ is not a superconductor, this highlights the potential for discovering novel functional materials within this class of compounds. The thermal properties of Mg-Zn based alloys are also of interest, with research exploring how the presence of second phases like MgZn₂ affects thermal conductivity. bohrium.com

The table below provides a summary of the applications of this compound in advanced materials.

Material TypeApplicationRole of this compound
High-Strength Aluminum Alloys Aerospace and automotive componentsPrecipitation strengthening, increasing strength and hardness. mdpi.com
High-Performance Magnesium Alloys Lightweight structural componentsImproving strength, creep resistance, and tensile properties. mdpi.com
Biodegradable Medical Implants Orthopedic fixation devices, stentsControlled corrosion rate and tailored mechanical properties. arxiv.orgmdpi.comnih.gov
Functional Intermetallic Compounds Superconducting materials (in related structures)Potential for novel electronic and magnetic properties. researcher.life

The continued exploration of MgZn₂ in these and other advanced materials is expected to lead to new discoveries and technological advancements.

Investigation of Complex Interfacial Interactions and Their Engineering

The performance and reliability of materials containing this compound (MgZn₂) precipitates are critically dependent on the nature of the interface between the MgZn₂ phase and the surrounding matrix. These interfacial interactions govern key material properties such as strength, ductility, and corrosion resistance. Consequently, a significant area of research is focused on understanding and engineering these complex interfaces.

First-principles calculations based on density functional theory (DFT) are instrumental in probing the atomic and electronic structure of Mg/MgZn₂ interfaces. sciopen.com These studies can determine the work of adhesion and interfacial energy for different crystallographic orientations of the interface, identifying the most stable configurations. sciopen.com For instance, calculations have shown that a specific zinc-terminated interface is the most stable for the Mg(0001)/β₂'(MgZn₂)(0001) system. sciopen.com Such fundamental understanding is crucial for predicting how the interface will behave under mechanical stress or in a corrosive environment.

Hydrogen embrittlement is a significant concern in high-strength alloys, and the interfaces of MgZn₂ precipitates can act as trapping sites for hydrogen. First-principles calculations have revealed that the trapping energy for hydrogen at semicoherent MgZn₂ interfaces is high, and the accumulation of hydrogen at these interfaces can substantially reduce the interfacial cohesive energy, leading to premature failure. Understanding these interactions is vital for designing alloys with improved resistance to hydrogen embrittlement.

Experimental techniques are also essential for characterizing interfacial interactions. High-resolution transmission electron microscopy (HRTEM) can directly visualize the atomic structure of the interface, revealing details about coherency and the presence of interfacial defects. Atom probe tomography (APT) is a powerful technique for mapping the three-dimensional distribution of elements at and near the interface, providing direct evidence of elemental segregation.

By combining these advanced computational and experimental approaches, researchers can gain a comprehensive understanding of the complex interplay between chemistry, structure, and properties at MgZn₂ interfaces. This knowledge is paving the way for the deliberate engineering of these interfaces to create materials with enhanced performance and durability.

Application of Data Science and Machine Learning for Accelerated Discovery of MgZn₂-Containing Alloys

The traditional trial-and-error approach to alloy development is often a slow and resource-intensive process. nih.gov In recent years, data science and machine learning (ML) have emerged as powerful tools to accelerate the discovery and design of new materials, including magnesium alloys containing this compound (MgZn₂). nih.govmonash.edu These data-driven methodologies leverage large datasets to identify complex relationships between alloy composition, processing parameters, and material properties. oaepublish.comtandfonline.com

A crucial first step in applying ML to alloy design is the creation of a comprehensive and well-curated database. researchgate.net This involves collecting data from published literature and experimental work, encompassing information on alloy compositions, processing conditions (such as heat treatment and extrusion parameters), and resulting mechanical properties like yield strength, ultimate tensile strength, and elongation. researchgate.netresearchgate.net

Once a database is established, various ML algorithms can be trained to predict the properties of new, unexplored alloy compositions. sciopen.com Supervised learning models, such as random forests , support vector machines , and artificial neural networks , have been successfully used to predict the mechanical properties of magnesium alloys with good accuracy. researchgate.netsciopen.comrsc.org These models can capture the complex, non-linear relationships between the input features (composition and processing) and the target properties. oaepublish.com

Machine learning can also be used for "inverse design," where the desired properties are specified, and the model predicts the optimal alloy composition and processing conditions to achieve those properties. oaepublish.commdpi.com This approach can significantly narrow down the experimental search space, saving time and resources. nih.gov For instance, a self-decision design strategy integrating reverse and forward modeling has been used to develop a new low-alloyed, rare-earth-free magnesium alloy with an excellent combination of strength and ductility. oaepublish.com

Bayesian optimization is another powerful ML technique being applied to alloy design. nih.gov It is particularly well-suited for situations where experimental data is expensive to obtain. Bayesian optimization uses a probabilistic model to guide the selection of the next experiment to perform, balancing the exploration of new compositions with the exploitation of promising regions of the design space. nih.gov

Furthermore, ML models can be used to predict the formation of different phases, including MgZn₂, in multi-component alloys. researchgate.net This is critical for understanding the microstructure and its influence on the material's properties. For example, an artificial neural network model has been shown to accurately predict the presence of MgZn₂ and other strengthening phases in a complex magnesium-based alloy. researchgate.netresearchgate.net

The table below summarizes some of the key machine learning techniques and their applications in the discovery of MgZn₂-containing alloys.

Machine Learning TechniqueApplication
Supervised Learning (e.g., Random Forest, Neural Networks) Predicting mechanical properties (strength, ductility, hardness) based on composition and processing. researchgate.netsciopen.comrsc.org
Inverse Design Models Predicting optimal alloy compositions and processing parameters to achieve target properties. oaepublish.commdpi.com
Bayesian Optimization Efficiently guiding experimental design to find optimal alloys with a limited number of experiments. nih.gov
Phase Prediction Models Predicting the presence of specific phases, such as MgZn₂, in complex alloys. researchgate.net
Unsupervised Learning (e.g., Clustering) Identifying patterns and grouping similar alloys in large datasets to understand the property space. researchgate.net

Q & A

Q. What experimental methods are effective for characterizing the crystal structure of MgZn₂?

MgZn₂ crystallizes in a hexagonal Laves phase structure (a = 5.233 Å, c = 8.566 Å) with 12 atoms per primitive cell. Key techniques include X-ray diffraction (XRD) for lattice parameter determination and spectroscopic ellipsometry to correlate structural anisotropy with optical properties. Surface preparation (e.g., mechanical polishing and Ar⁺ sputtering) is critical for minimizing measurement artifacts in optical studies .

Q. How does MgZn₂’s atomic arrangement influence its mechanical and electronic properties?

The hexagonal symmetry and icosahedral-like local coordination in MgZn₂ create pseudogaps in its electronic structure, which are probed via polarization-dependent spectroscopic ellipsometry. These pseudogaps (Δ₁₀₁ = 1.45 eV, Δ₀₀₂ = 0.89 eV) arise from Bragg plane-Fermi surface interactions and dictate anisotropic optical responses. Such structural features also enable MgZn₂ to serve as a reference for studying quasicrystalline Zn-Mg-RE alloys .

Q. What standard protocols are used to assess magnesium status in alloy dissolution studies?

While serum/plasma magnesium levels and urinary excretion are common biomarkers in human studies, alloy research focuses on dissolution kinetics. Key parameters include heat treatment temperature/time and solute diffusion models at the MgZn₂/matrix interface. Atomic-resolution techniques (e.g., TEM) track phase evolution, while kinetic models integrate classical dissolution theory with interface dynamics .

Advanced Research Questions

Q. How can spectroscopic ellipsometry resolve anisotropic optical transitions in MgZn₂?

Advanced setups involve dual-rotating compensator ellipsometers (e.g., RC2, J.A. Woollam Co.) to measure Ψ and Δ parameters across 0.6–3.5 eV. Angle-resolved measurements (incidence: 45–75°, azimuthal: 0–90°) distinguish ordinary (E∥C₆) and extraordinary (E⊥C₆) dielectric components. Data analysis via software like CompleteEASE identifies pseudogap contributions, validated via two-band models .

Q. What methodological challenges arise when modeling MgZn₂ dissolution kinetics in Al-Zn-Mg-Cu alloys?

Dissolution models must account for interface diffusion barriers and solute redistribution. Evidence from Al-Zn-Mg-Cu systems shows that optimizing heat treatment (e.g., 300–400°C, 10–60 min) reduces MgZn₂ phase size while enhancing dispersion. Challenges include reconciling in-situ TEM observations with bulk diffusion coefficients and validating interface-driven kinetic models .

Q. How do genetic or population-specific factors in magnesium homeostasis impact alloy design?

Human studies highlight genetic variability in magnesium regulation (e.g., magnetonin pathways), which may parallel MgZn₂’s solute behavior in alloys. While not directly transferable, such data underscore the need for subgroup analyses in dissolution studies, particularly when extrapolating lab-scale results to industrial processing .

Data Contradictions and Resolution

Q. Why do discrepancies exist in reported pseudogap values for MgZn₂?

Variations arise from differences in surface preparation (e.g., UHV vs. ambient conditions) and ellipsometry angle configurations. Standardizing protocols (e.g., (110) surface orientation, consistent incidence angles) and cross-validating with DFT calculations can reduce inconsistencies .

Q. How can conflicting dissolution rates of MgZn₂ in Al matrices be resolved?

Contradictions stem from varying homogenization times and solute trapping effects. Meta-analyses of dissolution datasets, coupled with high-resolution EDS mapping, help isolate temperature-time-transformation (TTT) trends. Subgroup stratification by alloy composition (e.g., Cu/Ag additions) is also critical .

Methodological Recommendations

  • For optical studies : Prioritize UHV-prepared surfaces and multi-angle ellipsometry to capture anisotropic responses .
  • For dissolution kinetics : Combine in-situ TEM with interface-sensitive models to decouple bulk and boundary diffusion effects .
  • For structural characterization : Use synchrotron XRD to resolve subtle lattice distortions in MgZn₂ under thermal stress .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.